LED209
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDRSTUKPCLQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392338 | |
| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245342-14-7 | |
| Record name | LED-209 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245342147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LED-209 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62AG9LR2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Siege: A Technical Guide to the Inhibition of QseC by LED209
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Antagonism and Allosteric Modification
Further investigation has revealed a more sophisticated mechanism: LED209 acts as a prodrug.[3][6] Upon interaction with QseC, this compound is believed to release its active "warhead," an isothiocyanate component. This active molecule then forms a covalent bond, allosterically modifying lysine residues on the QseC protein.[4][6] This irreversible modification impairs the sensor's function, effectively shutting down the signaling pathway. This anti-virulence approach is particularly advantageous as it does not inhibit bacterial growth, thus exerting less selective pressure for the development of drug resistance.[6]
Signaling Pathway: QseC/QseB Cascade and its Inhibition by this compound
The QseC signaling pathway is a canonical two-component system. The diagrams below illustrate the standard activation cascade and its disruption by this compound.
Caption: The QseC/QseB signaling cascade upon ligand binding.
Caption: Inhibition of the QseC signaling pathway by this compound.
Quantitative Data Summary
This compound demonstrates high potency, with significant inhibitory effects observed at picomolar to nanomolar concentrations. The following tables summarize the key quantitative findings from published research.
Table 1: Inhibitory Concentrations of this compound in Biochemical Assays
| Assay Type | Target | Ligand(s) | This compound Concentration | Observed Effect | Reference |
| Ligand Binding | Purified QseC | 5 µM Norepinephrine | 5 pM | Inhibition of ligand binding | [5] |
| Autophosphorylation | Purified QseC | 50 µM Epinephrine | 5 pM | Inhibition of autophosphorylation | [5][7] |
| High-Throughput Screen | EHEC | Endogenous AI-3 | ≤ 10 µM (IC₅₀) | Initial pool of 75 inhibitors identified | [5] |
Table 2: Effect of this compound on Virulence-Related Phenotypes
| Phenotype | Bacterial Strain(s) | This compound Concentration | Observed Effect | Reference |
| Virulence Gene Expression (ler, eae, flhDC, stx2A) | EHEC | 5 pM | Significant inhibition of gene expression | [5] |
| Biofilm Formation | EAEC O104:H4 | 5 nM | 37% reduction | [3] |
| Biofilm Formation | UPEC UTI89 | 5 nM | 35% reduction | [3] |
| Macrophage Survival | S. Typhimurium | Not Specified | 4-log decrease in survival | [3] |
| Attaching & Effacing Lesions | EHEC on epithelial cells | 5 pM | Abolished lesion formation | [5] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relied on several key biochemical and genetic assays. Detailed methodologies are provided below.
QseC Ligand Binding Assay
This assay measures the ability of an inhibitor to compete with a radiolabeled ligand for binding to purified QseC.
-
Protein Purification: The qseC gene is cloned and expressed in E. coli. The His-tagged QseC protein is purified from membrane fractions using nickel-affinity chromatography.
-
Liposome Reconstitution: Purified QseC is reconstituted into liposomes (e.g., E. coli polar lipid extract) to mimic its native membrane environment.
-
Binding Reaction: Reconstituted QseC is incubated in a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂) with a constant concentration of tritiated norepinephrine ([³H]-NE).
-
Inhibition: Parallel reactions are set up with varying concentrations of this compound (or other test compounds) added prior to the radiolabeled ligand.
-
Separation and Scintillation Counting: The reaction mixture is filtered through a nitrocellulose membrane to separate protein-bound ligand from free ligand. The radioactivity retained on the filter is quantified using a liquid scintillation counter. A decrease in radioactivity compared to the no-inhibitor control indicates successful competitive binding.
In Vitro QseC Autophosphorylation Assay
This assay directly assesses the kinase activity of QseC and its inhibition by this compound.
-
Reaction Setup: Purified, liposome-reconstituted QseC is incubated in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).
-
Inhibition: this compound is added to the test samples at the desired concentration (e.g., 5 pM) and pre-incubated.
-
Phosphorylation Initiation: The phosphorylation reaction is initiated by adding ATP, including [γ-³²P]-ATP as a tracer, and the stimulating ligand (e.g., 50 µM epinephrine).
-
Quenching: The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at room temperature and is then stopped by adding SDS-PAGE loading buffer.
-
Analysis: The samples are resolved by SDS-PAGE. The gel is dried, and the phosphorylated QseC is visualized by autoradiography. A reduction in the radioactive signal in the this compound-treated lane indicates inhibition of autophosphorylation.
Quantitative Reverse Transcription PCR (qRT-PCR) for Virulence Gene Expression
This assay quantifies the downstream effects of QseC inhibition on gene transcription.
Caption: Experimental workflow for qRT-PCR analysis.
-
Bacterial Culture: EHEC (or other relevant strains) are grown in appropriate media (e.g., DMEM) to mid-logarithmic phase. Cultures are treated with a vehicle control (DMSO) or a specific concentration of this compound.
-
RNA Isolation: Bacterial cells are harvested, and total RNA is extracted using a commercial kit or Trizol-based methods.
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove genomic DNA contamination. First-strand complementary DNA (cDNA) is then synthesized using reverse transcriptase and random primers.
-
Quantitative PCR: The cDNA is used as a template for qPCR with primers specific to target virulence genes (e.g., ler, tir, stx2a) and a reference housekeeping gene (e.g., rpoA).
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene in the untreated control.
Conclusion
This compound represents a powerful tool for studying QseC-mediated signaling and serves as a lead compound for a new class of anti-virulence drugs. Its unique mechanism, involving the inhibition of ligand binding and subsequent allosteric modification of the QseC sensor kinase, effectively dismantles the pathogen's ability to coordinate a virulent attack without promoting resistance through bactericidal pressure. The methodologies outlined here provide a robust framework for the continued investigation of QseC inhibitors and their potential translation into novel therapeutic strategies against a broad spectrum of Gram-negative pathogens.
References
- 1. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 2. Targeting QseC signaling and virulence for antibiotic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Discovery and Development of LED209
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of LED209, a novel antivirulence agent. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in innovative approaches to combatting bacterial infections.
Discovery and Rationale
The emergence of antibiotic resistance is a significant threat to public health, necessitating the development of new therapeutic strategies.[1][2][3] One promising approach is the development of antivirulence drugs, which disarm pathogens without killing them, thereby potentially reducing the selective pressure for the development of resistance.[1][4]
Mechanism of Action
Subsequent structure-activity relationship (SAR) studies revealed that this compound is a potent prodrug.[1][2][3] Upon entering the bacterial cell, and presumably in close proximity to its target, this compound is cleaved, releasing an aniline group and its active "warhead," the isothiocyanate OM188.[1] This active component then acts as an allosteric inhibitor of QseC.[1][2][3]
The warhead covalently modifies lysines within the QseC protein, which prevents the binding of its cognate signals and inhibits its autophosphorylation.[2][3] This disruption of the QseC signaling cascade effectively blocks the downstream activation of virulence gene expression.[4][6][7]
dot
The inhibition of the QseC-dependent signaling system does not interfere with bacterial growth, which is a key characteristic of antivirulence therapies that may lead to a lower evolutionary pressure for developing drug resistance.[2][3][4]
dot
References
- 1. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 4. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QseC Signaling in the Outbreak O104:H4 Escherichia coli Strain Combines Multiple Factors during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
LED209: A Technical Guide on its Chemical Properties and Biological Activity as a QseC Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LED209. While the inquiry specified an interest in this compound as a CXCR4 antagonist, a thorough review of the scientific literature reveals no evidence to support this activity. Instead, this compound is well-established and extensively documented as a potent and specific inhibitor of the bacterial histidine sensor kinase, QseC.[1][2][3][4][5] This document will, therefore, focus on the known mechanism of action of this compound as a novel anti-virulence agent that targets the QseC signaling pathway in various Gram-negative pathogens.
This compound represents a promising class of therapeutics that function by inhibiting bacterial virulence without directly impeding growth, which may apply less selective pressure for the development of drug resistance.[3][5] This guide will detail its chemical characteristics, mechanism of action, and provide a summary of key experimental findings and protocols.
Chemical Structure and Properties
This compound, with the IUPAC name N-phenyl-4-{[(phenylamino)thioxomethyl]amino}-benzenesulfonamide, is a small molecule inhibitor.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-phenyl-4-{[(phenylamino)thioxomethyl]amino}-benzenesulfonamide | [1] |
| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | MedChemExpress |
| Molecular Weight | 383.49 g/mol | MedChemExpress |
| CAS Number | 245342-14-7 | MedChemExpress |
| Appearance | Crystalline solid | Bertin Bioreagent |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action: QseC Inhibition
The mechanism of this compound's action can be summarized in the following steps:
-
Prodrug Activation: this compound is a stable prodrug that, upon entering the bacterial cell, is thought to be activated.
-
Allosteric Modification: The active form of this compound does not compete with the natural ligands of QseC at the active site. Instead, it acts as an allosteric modulator, binding to a different site on the QseC protein.[5]
-
Inhibition of Autophosphorylation: This allosteric binding prevents the autophosphorylation of QseC, which is the critical first step in the signaling cascade.[3][4]
-
Downregulation of Virulence: By inhibiting QseC autophosphorylation, this compound effectively blocks the downstream signaling pathway, leading to a significant reduction in the expression of various virulence genes.[3][4]
It is crucial to note that this compound does not inhibit bacterial growth, a characteristic that distinguishes it from traditional antibiotics and makes it a promising anti-virulence agent.[3][5]
Mechanism of this compound as a QseC inhibitor in a bacterial cell.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of this compound from various studies.
| Parameter | Value | Pathogen | Assay | Reference |
| In Vitro Efficacy | 5 pM | Enterohemorrhagic E. coli (EHEC) | Inhibition of virulence gene expression | [3] |
| In Vitro Efficacy | 5 nM | Enterohemorrhagic E. coli (EHEC) | Inhibition of virulence gene expression | [1] |
| In Vivo Dosage | 20 mg/kg | Salmonella typhimurium | Mouse survival study | [3] |
| In Vivo Dosage | 20 mg/kg | Francisella tularensis | Mouse survival study | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
High-Throughput Screening (HTS) for QseC Inhibitors
This protocol outlines the general steps used in the initial identification of this compound as a QseC inhibitor.
-
Bacterial Strain and Reporter System: An E. coli strain is engineered with a reporter gene (e.g., lacZ) under the control of a QseC-dependent promoter.
-
Compound Library Screening: A library of small molecules is screened at a specific concentration (e.g., 5 µM) in a 96- or 384-well plate format.[3]
-
Induction of QseC Signaling: The bacterial culture is stimulated with a known QseC agonist, such as epinephrine or norepinephrine, to induce the expression of the reporter gene.
-
Measurement of Reporter Activity: The activity of the reporter enzyme is measured (e.g., colorimetric assay for β-galactosidase).
-
Identification of Hits: Compounds that significantly reduce the reporter signal without affecting bacterial growth are identified as potential QseC inhibitors.
References
- 1. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:245342-14-7 | Highly selective for histidine sensor kinase QseC | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 5. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Virulence Effect of LED209 on Gram-Negative Bacteria: A Technical Guide
An In-depth Examination of the QseC Inhibitor LED209 and its Impact on Bacterial Signaling and Virulence
Executive Summary
In the face of rising antimicrobial resistance, novel therapeutic strategies that disarm pathogens rather than kill them are of paramount importance. This technical guide provides a comprehensive overview of the small molecule inhibitor this compound, a potent and selective antagonist of the quorum-sensing sensor kinase QseC in Gram-negative bacteria. This compound functions as an anti-virulence agent, effectively inhibiting the expression of key virulence factors without affecting bacterial growth, thereby reducing the selective pressure for drug resistance. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the targeted signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working on the next generation of antibacterial therapies.
Introduction: The QseC Signaling Pathway - A Key Virulence Regulator
Upon binding of these signaling molecules, QseC undergoes autophosphorylation. The phosphate group is then transferred to the cognate response regulator, QseB, which in turn modulates the transcription of a cascade of virulence genes.[5] These genes are often involved in processes critical for pathogenesis, such as adhesion, toxin production, and biofilm formation.[6][7] Given its central role in virulence and its conservation across a range of Gram-negative pathogens, QseC has emerged as an attractive target for the development of novel anti-virulence therapies.[2][3][4]
This compound: A Potent Inhibitor of QseC Signaling
This compound is a small molecule that has been identified as a highly selective and potent inhibitor of QseC.[2][3][4] It functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the bacterial cell.[3][4] The active "warhead" of this compound allosterically modifies lysine residues in QseC, which impairs its ability to autophosphorylate in response to signaling molecules.[2][3][4] By inhibiting this initial step in the signaling cascade, this compound effectively blocks the downstream activation of virulence gene expression.[5][6]
A critical feature of this compound is its mode of action as an anti-virulence, rather than a bactericidal or bacteriostatic, agent. It does not inhibit the growth of Gram-negative bacteria, a characteristic that is advantageous in mitigating the development of drug resistance.[2][3][4]
Data Presentation: Efficacy of this compound
The efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Parameter | Value | Description | Reference |
| IC50 (QseC Inhibition) | ≤ 10 µM | Median inhibitory concentration for a pool of potential inhibitors from which this compound was selected. | [2] |
| Effective Concentration (In Vitro) | 5 pM - 50 nM | Concentration range shown to inhibit virulence gene expression and biofilm formation in various Gram-negative bacteria. | [2][3] |
| Effective Dose (In Vivo) | 20 mg/kg | Oral dose shown to be effective in murine models of infection. | [2][3] |
| Organism | Assay | This compound Concentration | Observed Effect | Reference |
| Escherichia coli (EHEC) | qRT-PCR (ler, stx2a expression) | 5 nM | Significant decrease in virulence gene expression. | [3] |
| Escherichia coli (EHEC) | HeLa cell attachment | 5 pM | Abolished attaching and effacing lesion formation. | [5] |
| Salmonella Typhimurium | Macrophage survival assay | 5 nM | Reduced intracellular survival. | [2] |
| Francisella tularensis | Macrophage survival assay | 5 nM | 10-fold reduction in bacterial recovery. | [2] |
| Vibrio parahaemolyticus | Biofilm formation | Not specified (nM range) | Significant decrease in biofilm formation. | [8] |
| Multi-drug resistant clinical isolates (UPEC, Klebsiella, P. aeruginosa) | Biofilm formation | 5 nM | Significant reduction in biofilm formation. | [3] |
| Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Gram-negative bacteria | This compound does not inhibit pathogen growth. | [2][3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound.
QseC Autophosphorylation Inhibition Assay
This assay biochemically assesses the ability of this compound to inhibit the autophosphorylation of QseC.
Materials:
-
Purified, reconstituted QseC in liposomes
-
[γ-³²P]ATP
-
Signaling molecule (e.g., epinephrine)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager
Protocol:
-
Pre-incubate purified QseC with varying concentrations of this compound or vehicle control (DMSO) in reaction buffer for 15-30 minutes at room temperature.
-
Initiate the phosphorylation reaction by adding the signaling molecule (e.g., 50 µM epinephrine) and [γ-³²P]ATP.
-
Incubate the reaction for 10-20 minutes at room temperature.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the bands corresponding to phosphorylated QseC using a phosphorimager to quantify the level of inhibition.
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
This protocol measures the effect of this compound on the transcription of specific virulence genes.
Materials:
-
Bacterial culture of the Gram-negative strain of interest
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers for target virulence genes and a housekeeping gene (for normalization)
Protocol:
-
Grow the bacterial culture to the desired optical density (e.g., mid-log phase).
-
Treat the culture with the desired concentration of this compound or vehicle control and incubate for a specified time.
-
Harvest the bacterial cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for the target virulence genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.
In Vitro Biofilm Formation Assay
This assay quantifies the effect of this compound on the ability of bacteria to form biofilms.
Materials:
-
Bacterial culture
-
This compound
-
96-well microtiter plates
-
Growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Protocol:
-
Dilute the overnight bacterial culture in fresh growth medium.
-
Add the diluted culture to the wells of a 96-well plate containing varying concentrations of this compound or a vehicle control.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without shaking to allow for biofilm formation.
-
Carefully remove the planktonic cells by washing the wells with a gentle stream of water or buffer.
-
Stain the adherent biofilms by adding 0.1% Crystal Violet to each well and incubating for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the stained biofilm by adding 30% acetic acid to each well.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized Crystal Violet at a specific wavelength (e.g., 550 nm) using a plate reader.
Murine Model of Infection
This in vivo protocol assesses the efficacy of this compound in a live animal model.
Materials:
-
Pathogenic Gram-negative bacterial strain
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
This compound formulated for oral administration
-
Vehicle control
-
Appropriate caging and animal care facilities
Protocol:
-
Infect the mice with a lethal or sub-lethal dose of the bacterial pathogen via an appropriate route (e.g., intraperitoneal, intranasal).
-
Administer this compound (e.g., 20 mg/kg) or the vehicle control to the mice at specified time points (e.g., pre- and/or post-infection).
-
Monitor the mice for signs of illness and survival over a set period.
-
At the end of the experiment, euthanize the mice and harvest relevant organs (e.g., spleen, liver).
-
Homogenize the organs and plate serial dilutions on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Compare the survival rates and bacterial loads between the this compound-treated and control groups to assess the in vivo efficacy of the compound.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the QseC signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: The QseC signaling pathway in Gram-negative bacteria.
Caption: Mechanism of action of this compound as a QseC inhibitor.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising step forward in the development of anti-virulence therapeutics. By specifically targeting the QseC sensor kinase, it effectively shuts down a key signaling pathway that controls virulence in a broad range of Gram-negative pathogens. Its unique mechanism of action, which uncouples virulence from bacterial viability, offers a compelling strategy to combat bacterial infections while potentially minimizing the emergence of resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other QseC inhibitors as a new class of antibacterial agents.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
The Role of QseC in Bacterial Pathogenesis: A Technical Guide for Researchers
An In-depth Examination of a Key Adrenergic Sensor and its Implications for Virulence and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The QseC Signaling Cascade: A Central Hub for Virulence Regulation
QseC is the sensor kinase component of the QseBC two-component system.[5][6] Upon binding its cognate signals, QseC undergoes autophosphorylation on a conserved histidine residue.[1] The phosphate group is then transferred to a conserved aspartate residue on its cognate response regulator, QseB.[1][2] Phosphorylated QseB (QseB-P) then acts as a transcriptional regulator, binding to the promoter regions of target genes to either activate or repress their expression.[1][7]
A critical aspect of QseC function is its phosphatase activity. QseC can dephosphorylate QseB-P, providing a mechanism for fine-tuning the cellular response and resetting the system.[5] This dual kinase and phosphatase activity allows for precise control over the phosphorylation state of QseB and, consequently, the expression of virulence genes.[5]
In addition to its cognate partner QseB, QseC has been shown to engage in crosstalk with other response regulators, thereby expanding its regulatory network. In enterohemorrhagic E. coli (EHEC), QseC can phosphorylate KdpE and QseF, which in turn regulate the expression of the locus of enterocyte effacement (LEE) and Shiga toxin, respectively.[7][8][9] This intricate signaling network positions QseC as a master regulator of virulence in several important human pathogens.
Caption: The QseC signaling cascade in response to host hormones and bacterial autoinducers.
Quantitative Analysis of QseC-Mediated Gene Regulation
The activation of the QseC signaling pathway leads to significant changes in the expression of genes crucial for bacterial pathogenesis. Deletion of qseC has been shown to attenuate virulence in various pathogens, including EHEC, Salmonella enterica serovar Typhimurium, and Pasteurella multocida.[2][10][11] The following tables summarize the quantitative changes in the expression of key virulence-associated genes regulated by QseC.
Table 1: QseC-Dependent Gene Regulation in Enterohemorrhagic E. coli (EHEC)
| Gene/Operon | Function | Condition | Fold Change (WT vs. ΔqseC) | Reference |
| flhDC | Master regulator of flagellar synthesis and motility | DMEM | ↓ 4-fold | [12] |
| ler (LEE1) | Master regulator of the Locus of Enterocyte Effacement | DMEM | ↓ (significant) | [1] |
| nleA | Non-LEE encoded effector protein | LB | ↑ (repressed by QseC) | [1] |
| stx2A | Shiga toxin 2, subunit A | DMEM with epinephrine | ↓ (significant) | [1] |
Table 2: QseC-Dependent Gene Regulation in Salmonella enterica serovar Typhimurium
| Gene/Operon | Function | Condition | Fold Change (WT vs. ΔqseC) | Reference |
| sipA (SPI-1) | Type III secretion system effector, invasion | In vivo (spleen) | ↓ ~2.5-fold | [10] |
| sopB (SPI-1) | Type III secretion system effector, invasion | In vivo (spleen) | ↓ ~2-fold | [10] |
| sifA (SPI-2) | Type III secretion system effector, intracellular survival | In vivo (spleen) | ↓ >10-fold | [13] |
| flhD | Flagellar biosynthesis | Motility agar | ↓ ~2-fold | [10] |
Experimental Protocols
A thorough understanding of QseC's role in pathogenesis relies on a variety of specialized experimental techniques. This section provides detailed methodologies for key experiments cited in the study of QseC.
Protocol 1: QseC-QseB Phosphotransfer Assay
This assay is used to demonstrate the direct transfer of a phosphate group from the sensor kinase QseC to its cognate response regulator QseB.
Caption: Workflow for the in vitro QseC-QseB phosphotransfer assay.
Materials:
-
Purified QseC-containing membrane vesicles
-
Purified QseB protein
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Phosphor imager system
Procedure:
-
QseC Autophosphorylation:
-
In a microcentrifuge tube, combine 10 µg of QseC-containing membrane vesicles with 1x kinase buffer.
-
Initiate the autophosphorylation reaction by adding 10 µCi of [γ-³²P]ATP.
-
Incubate at room temperature for 30 minutes.
-
-
Phosphotransfer to QseB:
-
To the autophosphorylated QseC reaction, add 5 µg of purified QseB protein.
-
Incubate at room temperature.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove a 10 µL aliquot of the reaction mixture.
-
-
Reaction Quenching and Electrophoresis:
-
Immediately mix the aliquot with 5 µL of 3x SDS-PAGE sample buffer to stop the reaction.
-
Separate the proteins on a 12% SDS-PAGE gel.
-
-
Visualization:
-
Dry the gel and expose it to a phosphor screen overnight.
-
Visualize the radiolabeled proteins using a phosphor imager. A decrease in the radioactive signal from QseC and a corresponding increase in the signal from QseB over time indicates successful phosphotransfer.
-
Protocol 2: Construction of a qseC Deletion Mutant
The generation of a qseC null mutant is essential for studying its function through comparative analysis with the wild-type strain. The lambda Red recombinase system is a commonly used method.
Caption: Workflow for creating a qseC gene deletion mutant using lambda Red recombinase.
Materials:
-
Wild-type bacterial strain
-
Plasmid carrying the lambda Red recombinase genes (e.g., pKD46)
-
Plasmid with an antibiotic resistance cassette flanked by FRT sites (e.g., pKD4)
-
Primers with homology to the regions flanking qseC and to the resistance cassette
-
Electroporator
-
L-arabinose
-
Appropriate antibiotics
Procedure:
-
Primer Design and PCR:
-
Design primers with 5' extensions homologous to the 50 bp upstream and downstream of the qseC coding sequence and 3' ends that anneal to the antibiotic resistance cassette template plasmid.
-
Perform PCR to amplify the resistance cassette with the flanking homology arms.
-
-
Preparation of Electrocompetent Cells:
-
Grow the wild-type strain carrying the lambda Red plasmid at 30°C in LB broth containing the appropriate antibiotic to an OD₆₀₀ of 0.4-0.6.
-
Induce the expression of the lambda Red recombinase by adding L-arabinose to a final concentration of 10 mM and incubating for an additional hour.
-
Prepare electrocompetent cells by washing the culture multiple times with ice-cold sterile water or 10% glycerol.
-
-
Electroporation and Selection:
-
Electroporate the purified PCR product into the electrocompetent cells.
-
Plate the transformed cells on LB agar containing the antibiotic corresponding to the resistance cassette and incubate at 37°C.
-
-
Verification of Mutants:
-
Screen antibiotic-resistant colonies by PCR using primers that anneal outside the qseC locus. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.
-
Confirm the deletion by DNA sequencing.
-
-
Removal of the Resistance Cassette (Optional):
-
Transform the confirmed mutant with a plasmid expressing the FLP recombinase (e.g., pCP20) to excise the resistance cassette, leaving a small "scar" sequence.
-
Protocol 3: Bacterial Motility Assay
This assay is used to assess the swimming motility of bacteria, a phenotype often regulated by QseC.
Materials:
-
Soft agar plates (e.g., 0.3% agar in LB)
-
Bacterial cultures grown to mid-log phase
-
Sterile toothpicks or pipette tips
Procedure:
-
Inoculation:
-
Using a sterile toothpick or pipette tip, gently touch a single colony from a fresh agar plate or take a small aliquot from a liquid culture.
-
Carefully stab the center of a soft agar plate, being careful not to touch the bottom of the plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Analysis:
-
Motility is observed as a turbid zone of growth spreading from the point of inoculation.
-
Measure the diameter of the zone of growth. A smaller diameter in the ΔqseC mutant compared to the wild-type indicates a motility defect.
-
Protocol 4: Murine Model of Salmonella Typhimurium Infection
This in vivo model is used to assess the role of QseC in the virulence of S. Typhimurium.
Caption: Workflow for a murine model of Salmonella Typhimurium infection.
Materials:
-
Wild-type and ΔqseCS. Typhimurium strains
-
Susceptible mouse strain (e.g., C57BL/6)
-
Streptomycin (for pre-treatment to disrupt gut microbiota)
-
Oral gavage needles
-
Sterile PBS
-
Tissue homogenizer
-
LB agar plates with appropriate antibiotics
Procedure:
-
Mouse Pre-treatment:
-
Twenty-four hours prior to infection, administer streptomycin (20 mg/mouse) to the mice via oral gavage to reduce the resident gut microbiota.
-
-
Preparation of Inoculum:
-
Grow wild-type and ΔqseCS. Typhimurium strains overnight in LB broth.
-
Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/100 µL).
-
-
Infection:
-
Infect mice with 100 µL of the bacterial suspension via oral gavage.
-
-
Monitoring and Sample Collection:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At predetermined time points (e.g., 3 and 5 days post-infection), euthanize a subset of mice.
-
-
Bacterial Load Determination:
-
Aseptically harvest organs such as the spleen, liver, and cecum.
-
Weigh the tissues and homogenize them in sterile PBS.
-
Plate serial dilutions of the homogenates on LB agar with the appropriate antibiotic to enumerate the bacterial load (CFU per gram of tissue).
-
-
Data Analysis:
-
Compare the bacterial loads in the organs of mice infected with the wild-type strain to those infected with the ΔqseC mutant. A significantly lower bacterial load in the mutant-infected group indicates attenuation of virulence.
-
QseC as a Target for Anti-Virulence Drug Development
The central role of QseC in regulating the virulence of numerous bacterial pathogens makes it an attractive target for the development of novel anti-virulence therapies.[4][13] Unlike traditional antibiotics that kill bacteria and can lead to the development of resistance, anti-virulence drugs aim to disarm pathogens by inhibiting their ability to cause disease.
Small molecule inhibitors that specifically block the QseC signaling pathway have been identified through high-throughput screening.[13] These inhibitors prevent the autophosphorylation of QseC in response to host and bacterial signals, thereby blocking the downstream activation of virulence genes.[13] Such compounds have shown promise in reducing the virulence of pathogens like Salmonella and Francisella tularensis in preclinical models of infection.[13]
Caption: High-throughput screening workflow for the identification of QseC inhibitors.
Conclusion
QseC stands as a critical sensor and regulator at the host-pathogen interface. Its ability to perceive both host-derived stress signals and bacterial communication molecules allows for a sophisticated and coordinated control of virulence. The in-depth understanding of the QseC signaling cascade, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for dissecting the complexities of bacterial pathogenesis. Furthermore, the continued exploration of QseC as a therapeutic target holds significant promise for the development of novel anti-virulence strategies to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A Mouse Infection Model with a Wildtype Salmonella enterica Serovar Typhimurium Strain for the Analysis of Inflammatory Innate Immune Cells [bio-protocol.org]
- 4. Rabbit ileal loop test | DOCX [slideshare.net]
- 5. Murine models of Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Virulence of an Atypical Enteropathogenic Escherichia coli Strain In Vitro and In Vivo and the Influence of Type Three Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Item - QseC phosphotransfers to the response regulators QseB, QseF and KdpE. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Foodborne infection of mice with Salmonella Typhimurium | PLOS One [journals.plos.org]
- 10. QseC Mediates Salmonella enterica Serovar Typhimurium Virulence In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. QseC-mediated dephosphorylation of QseB is required for expression of genes associated with virulence in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-talk between QseBC and PmrAB two-component systems is crucial for regulation of motility and colistin resistance in Enteropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
LED209: A Technical Guide to a Broad-Spectrum Antivirulence Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In an era marked by the escalating threat of antimicrobial resistance, novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms are of paramount importance. This technical guide provides an in-depth overview of LED209, a promising small-molecule, broad-spectrum antivirulence agent. This compound functions as a prodrug that selectively targets the conserved bacterial histidine sensor kinase QseC, a critical component of interkingdom signaling that regulates virulence in a wide array of Gram-negative pathogens. By inhibiting QseC, this compound effectively disarms pathogens without exerting direct pressure on their growth, thereby potentially mitigating the rapid emergence of resistance. This document details the mechanism of action of this compound, summarizes key quantitative in vitro and in vivo efficacy data, provides detailed experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound and its Target, QseC
Mechanism of Action
This compound employs a unique mechanism of action as a prodrug. Following its entry into the bacterial cell, it is believed that the interaction with its target, QseC, facilitates the cleavage of an aniline group, releasing the active warhead, isothiocyanate OM188. This active compound then allosterically modifies lysine residues within the QseC protein, impairing its ability to bind signaling molecules and undergo autophosphorylation[3]. This inhibition of the initial step in the signaling cascade effectively shuts down the downstream expression of virulence factors[1][3]. A key advantage of this antivirulence approach is that this compound does not inhibit bacterial growth, which is hypothesized to exert less selective pressure for the development of drug resistance compared to traditional antibiotics[1][3].
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Pathogen | Assay Type | Key Virulence Gene(s) | Concentration of this compound | Observed Effect | Reference(s) |
| Enterohemorrhagic E. coli (EHEC) | qRT-PCR | ler, tir, stx2a | 5 nM | Significant decrease in gene expression | [3] |
| Enterohemorrhagic E. coli (EHEC) | Fluorescent Actin Staining (FAS) | - | 5 nM | Inhibition of attaching and effacing (A/E) lesions | [3] |
| Salmonella enterica serovar Typhimurium | qRT-PCR | sifA | 50 nM | Decreased expression of sifA | [3] |
| Francisella tularensis | Macrophage Infection Assay | - | 5 nM | 10-fold reduction in recovery from macrophages | [1] |
| Vibrio parahaemolyticus (AHPND strain) | Growth and Motility Assays | - | 50-100 µM | Neutralized catecholamine-induced growth and motility | [5] |
| Enteroaggregative E. coli (EAEC) O104:H4 | Biofilm Formation Assay | - | 5 nM | 37% reduction in biofilm formation | [3] |
| Uropathogenic E. coli (UPEC) UTI89 | Biofilm Formation Assay | - | 5 nM | 35% reduction in biofilm formation | [3] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Pathogen | Mouse Strain | Infection Model | This compound Dosage | Outcome | Reference(s) |
| Salmonella enterica serovar Typhimurium | BALB/c | Intraperitoneal lethal dose (106 CFU) | Single oral dose of 20 mg/kg, 3 hours pre-infection | Increased survival compared to vehicle control | [3] |
| Salmonella enterica serovar Typhimurium | BALB/c | Intraperitoneal lethal dose (106 CFU) | Multiple oral doses of 20 mg/kg (pre- and post-infection) | Significantly increased survival compared to vehicle control | [3] |
| Francisella tularensis | C3H/HeN | Intranasal infection (30 CFU) | Single oral dose of 20 mg/kg, 3 hours post-infection | 80% survival at day 9, compared to 10% in the untreated group | [1] |
| Enteroaggregative E. coli (EAEC) O104:H4 | C57BL/6 | Oral gavage (1010 CFU) | Daily oral gavage of 58.8 mg/kg | Lower efficiency of colonization (reduced CFU in feces) compared to vehicle-treated group | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's antivirulence properties.
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
This protocol is adapted from studies on EHEC treated with this compound[3].
-
Bacterial Culture and Treatment: Grow EHEC to the mid-logarithmic phase in a suitable medium (e.g., LB broth). Add this compound (dissolved in DMSO) to the desired final concentration (e.g., 5 nM) or an equivalent volume of DMSO as a vehicle control. Continue incubation to the late logarithmic phase.
-
RNA Isolation: Harvest bacterial cells by centrifugation. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with random primers.
-
qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for the target virulence genes (e.g., ler, tir, stx2a) and a housekeeping gene for normalization (e.g., rpoA), and a SYBR Green-based PCR master mix.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment group to the vehicle control.
Primers for EHEC virulence genes (example sequences):
-
ler-F: 5'-CCG GTT TTG TCC AGG TTA TC -3'
-
ler-R: 5'-TGC TGA TGG CAT TCT TGA AC -3'
-
tir-F: 5'-CAG GCA GCA GAA GTC AAA AG -3'
-
tir-R: 5'-GCT TCG CTG TGA TCT TCT TC -3'
-
stx2a-F: 5'-AAT GAC ACC TGA TGA AAA CTG G -3'
-
stx2a-R: 5'-GCG TCA TCG TAT ACA CAG GAG -3'
Murine Model of Salmonella Infection
This protocol is a generalized procedure based on studies demonstrating the in vivo efficacy of this compound[3].
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c). All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
-
Bacterial Inoculum Preparation: Grow S. enterica serovar Typhimurium overnight in LB broth. Subculture the bacteria and grow to the mid-logarithmic phase. Harvest the bacteria by centrifugation and resuspend in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 107 CFU/mL for a 106 CFU dose in 0.1 mL).
-
This compound Administration: Prepare a formulation of this compound for oral gavage (e.g., in a vehicle of 0.5% methylcellulose and 0.2% Tween 80). Administer the desired dose (e.g., 20 mg/kg) to the treatment group of mice. Administer an equal volume of the vehicle to the control group. The timing of administration can be varied (e.g., single dose pre-infection, multiple doses pre- and post-infection).
-
Infection: At the specified time relative to this compound administration, infect the mice with the prepared bacterial inoculum via the desired route (e.g., intraperitoneal injection).
-
Monitoring and Endpoint Analysis: Monitor the mice for signs of illness and survival over a set period (e.g., 14 days). For bacterial burden analysis, euthanize a subset of mice at specific time points post-infection, aseptically harvest organs (e.g., spleen, liver), homogenize the tissues, and plate serial dilutions on selective agar (e.g., XLD agar) to determine the number of colony-forming units (CFU) per gram of tissue.
Fluorescent Actin Staining (FAS) for Attaching and Effacing (A/E) Lesion Formation
This protocol is for visualizing A/E lesions, a hallmark of EHEC pathogenesis, and its inhibition by this compound[3].
-
Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and grow to semi-confluence in a suitable cell culture medium.
-
Infection: Wash the HeLa cells with PBS and infect with EHEC at a specified multiplicity of infection (MOI) in the presence of this compound (e.g., 5 nM) or a vehicle control. Incubate for a period sufficient for A/E lesion formation (e.g., 6 hours).
-
Fixation and Permeabilization: Wash the infected cells with PBS to remove non-adherent bacteria. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Stain for F-actin by incubating the cells with a fluorescently-labeled phalloidin conjugate (e.g., FITC-phalloidin) for 30-60 minutes at room temperature in the dark. A counterstain for DNA (e.g., DAPI) can be included to visualize both the host cell nuclei and the bacteria.
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. A/E lesions will appear as intense spots of fluorescently-labeled actin accumulation beneath the adherent bacteria. Quantify the percentage of infected cells with A/E lesions.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: The QseC signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of antivirulence therapy. Its novel mechanism of action, targeting the conserved QseC sensor kinase, provides a promising strategy to combat a broad range of Gram-negative pathogens. The data summarized in this guide demonstrate its potential to mitigate virulence both in vitro and in vivo without directly impacting bacterial viability, a characteristic that may slow the development of resistance. The detailed protocols and conceptual diagrams provided herein are intended to serve as a valuable resource for researchers in academia and industry who are dedicated to developing the next generation of antimicrobial agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, expanding the scope of its activity against a wider range of pathogens, and exploring its potential in combination therapies with traditional antibiotics. The continued investigation of QseC inhibitors like this compound is a critical step towards addressing the global challenge of antimicrobial resistance.
References
- 1. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The two-component QseBC signalling system regulates in vitro and in vivo virulence of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QseC-mediated dephosphorylation of QseB is required for expression of genes associated with virulence in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 6. QseC Signaling in the Outbreak O104:H4 Escherichia coli Strain Combines Multiple Factors during Infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LED209 in In Vitro Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LED209 is a potent and selective small molecule inhibitor of the bacterial quorum sensing sensor kinase QseC. As a first-in-class antivirulence agent, this compound presents a novel strategy to combat bacterial infections by disarming pathogens rather than directly killing them. This approach is anticipated to exert less selective pressure for the development of drug resistance compared to traditional antibiotics. This compound functions as a prodrug, and upon entering the bacterial cell, it is converted to its active form, which allosterically modifies lysine residues in QseC. This modification impairs the sensor kinase's function, thereby inhibiting the expression of a wide array of virulence factors in various Gram-negative pathogens.
These application notes provide detailed protocols for the use of this compound in in vitro bacterial culture to study its effects on bacterial virulence, including gene expression and biofilm formation.
Mechanism of Action
Signaling Pathway of QseC Inhibition by this compound
Caption: QseC signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various bacterial pathogens.
Table 1: In Vitro Efficacy of this compound on Virulence Gene Expression
| Pathogen | Gene(s) Affected | This compound Concentration | Fold Change in Expression | Reference(s) |
| Escherichia coli O157:H7 (EHEC) | ler, tir, stx2a | 5 nM | Significant decrease | |
| Escherichia coli O157:H7 (EHEC) | ler, stx2a | 5 pM | Inhibition | |
| Salmonella Typhimurium | sifA | 50 nM | Decreased expression | |
| Francisella tularensis | Virulence genes | 5 pM | Decreased expression |
Table 2: Effect of this compound on Biofilm Formation
| Pathogen | This compound Concentration | % Reduction in Biofilm | Reference(s) |
| Enteroaggregative E. coli (EAEC) O104:H4 | 5 nM | 37% | |
| Uropathogenic E. coli (UPEC) UTI89 | 5 nM | 35% | |
| Uropathogenic E. coli (UPEC) CFT073 | 5 nM | 8% (not significant) |
Table 3: In Vivo Efficacy of this compound
| Pathogen | Animal Model | Dosage | Outcome | Reference(s) |
| Salmonella Typhimurium | Mouse | 20 mg/kg (single dose) | Increased survival | |
| Francisella tularensis | Mouse | 20 mg/kg (single dose) | Increased survival | |
| Salmonella Typhimurium | Mouse | 20 mg/kg (oral) | 80% survival at 24h vs. 30% in untreated | |
| Francisella tularensis | Mouse | 20 mg/kg (oral) | 80% survival at 9 days vs. 10% in untreated |
Experimental Protocols
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow.
Protocol 1: Bacterial Growth Curve Assay
This protocol is to confirm that this compound does not inhibit bacterial growth, a key feature of its antivirulence mechanism.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare an overnight culture of the bacterial strain in the appropriate medium.
-
Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add this compound to the desired final concentrations (e.g., 5 nM, 50 nM, 5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every hour) for up to 24 hours using a microplate reader.
-
Plot the OD₆₀₀ values against time to generate growth curves.
Protocol 2: Virulence Gene Expression Analysis by qRT-PCR
This protocol measures the effect of this compound on the transcription of specific virulence genes.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target virulence genes and a housekeeping gene (for normalization)
Procedure:
-
Grow the bacterial culture to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Treat the culture with the desired concentration of this compound or DMSO (vehicle control) and continue incubation to late-logarithmic phase.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA from the bacterial pellets using a suitable RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the results using the ΔΔCt method, normalizing the expression of the target virulence genes to the expression of a housekeeping gene.
Protocol 3: Biofilm Formation Assay
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well polystyrene microplate
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
Procedure:
-
Dilute an overnight bacterial culture in fresh medium.
-
Add 200 µL of the diluted culture to the wells of a 96-well microplate.
-
Add this compound to the desired final concentrations. Include a vehicle control.
-
Incubate the plate without shaking at an appropriate temperature for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Stain the adherent biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stain from the biofilms by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Protocol 4: Cytotoxicity Assay
This protocol is to confirm the low toxicity of this compound against mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plate
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).
-
Incubate the plate for 24-48 hours in a CO₂ incubator.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable research tool for studying bacterial virulence and the development of novel antivirulence therapies. The protocols outlined in these application notes provide a framework for investigating the in vitro effects of this compound on bacterial cultures. Researchers are encouraged to optimize these protocols for their specific bacterial strains and experimental conditions.
Application Notes and Protocols for LED209 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data Presentation
A summary of the key quantitative data for LED209 is provided in Table 1 for easy reference.
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Weight | 383.5 g/mol [5] |
| CAS Number | 245342-14-7[5] |
| Solubility in DMSO | Up to 250 mg/mL (651.91 mM)[6] |
| Recommended Stock Solution Concentration | 10-50 mM |
| Typical In Vitro Working Concentration | 5 pM - 100 nM[5][6][7] |
| Storage of Powder | -20°C for up to 3 years[6] |
| Storage of Stock Solution in DMSO | -80°C for up to 2 years; -20°C for up to 1 year[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Determine the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the molecular weight of this compound (383.5 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 383.5 g/mol * 1000 mg/g = 3.835 mg
-
-
Weighing this compound: Carefully weigh out 3.835 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol provides a general guideline for diluting the this compound stock solution to a working concentration for use in cell-based or biochemical assays. It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced artifacts (typically ≤ 0.1%).
Procedure:
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): If very low working concentrations (e.g., in the pM or nM range) are required, perform serial dilutions of the stock solution in DMSO.
-
Final Dilution into Assay Medium:
-
Directly add the appropriate volume of the this compound stock solution (or a diluted intermediate) to the pre-warmed assay medium (e.g., bacterial culture broth, cell culture medium) to achieve the desired final concentration.
-
For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of the assay medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the this compound-treated samples.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: QseC signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
Application Notes and Protocols: LED209 in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
LED209 acts as a prodrug that allosterically modifies the QseC sensor kinase.[5] This modification prevents the binding of signaling molecules, thereby inhibiting the autophosphorylation of QseC and the subsequent phosphorylation of its cognate response regulator, QseB.[1] The QseBC two-component system is integral to the regulation of a wide array of virulence genes. Consequently, the inhibition of this system by this compound leads to a significant decrease in the expression of genes responsible for motility, toxin production, and the formation of biofilms.[2][5]
Applications in Biofilm Research
This compound has demonstrated efficacy in reducing biofilm formation across a range of clinically significant Gram-negative bacteria. This makes it a valuable tool for studying the role of QseC-mediated signaling in biofilm development and for screening potential anti-biofilm therapeutics.[4][5]
Quantitative Data Summary
The following table summarizes the reported effects of this compound on biofilm formation in various bacterial strains.
| Bacterial Strain | This compound Concentration | Biofilm Reduction (%) | Reference |
| Enteroaggregative E. coli (EAEC) O104:H4 | 5 nM | 37% | [5] |
| Uropathogenic E. coli (UPEC) UTI89 | 5 nM | 35% | [5] |
| Uropathogenic E. coli (UPEC) CFT073 | 5 nM | 8% (not significant) | [5] |
| UPEC clinical isolate 6 | 5 nM | 43% | [5] |
| UPEC clinical isolate 8 | 5 nM | 48% | [5] |
| UPEC clinical isolate 25 | 5 nM | 43% | [5] |
| Pseudomonas clinical isolate 18 | 5 nM | 26% | [5] |
| Klebsiella clinical isolate 20 | 5 nM | 21% | [5] |
Experimental Protocols
Protocol 1: In Vitro Biofilm Formation Inhibition Assay using Crystal Violet
This protocol details a standard method to assess the ability of this compound to inhibit biofilm formation in a 96-well plate format.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Sterile 96-well flat-bottom polystyrene plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water
-
Plate reader capable of measuring absorbance at OD600
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and incubate overnight under suitable conditions (e.g., 37°C with shaking).
-
Assay Preparation: The following day, dilute the overnight culture 1:100 in fresh medium.
-
Treatment Addition: In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Add the desired concentration of this compound to the test wells and an equivalent volume of DMSO to the control wells. It is recommended to test a range of this compound concentrations.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining unattached bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer the solubilized crystal violet to a new 96-well plate and measure the absorbance at OD600 using a plate reader.
-
Data Analysis: The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [1 - (OD600 of treated well / OD600 of control well)] x 100
Visualizations
Caption: QseC signaling pathway and its inhibition by this compound.
Caption: Workflow for the crystal violet biofilm inhibition assay.
References
- 1. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. QseC Signaling in the Outbreak O104:H4 Escherichia coli Strain Combines Multiple Factors during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Virulence Gene Expression Using LED209
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of LED209
Diagram of the QseC Signaling Pathway and Inhibition by this compound
Caption: QseC signaling pathway and its inhibition by this compound.
Data Presentation
Table 1: Effect of this compound on Virulence Gene Expression in EHEC
| Gene | Function | Treatment | Fold Change in Expression (relative to untreated) | Reference |
| ler | Master regulator of the LEE pathogenicity island | 5 nM this compound | ~0.25 | [1] |
| tir | Translocated intimin receptor | 5 nM this compound | ~0.30 | [1] |
| stx2a | Shiga toxin 2a subunit | 5 nM this compound | ~0.40 | [1] |
Table 2: Effect of this compound on Virulence Gene Expression in Salmonella Typhimurium
| Gene | Function | Treatment | Fold Change in Expression (relative to untreated) | Reference |
| sifA | Required for systemic disease | This compound (concentration not specified) | Significant decrease | [4] |
Table 3: Effect of this compound on Virulence Gene Expression in Francisella tularensis
| Gene | Function | Treatment | Fold Change in Expression (relative to untreated) | Reference |
| qseC | Sensor kinase | 5 pM this compound | Decreased | [4] |
| FPI genes | Pathogenicity island genes | Not specified | Decreased | [5][6] |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) to Measure Virulence Gene Expression
This protocol details the steps to quantify the effect of this compound on the expression of key virulence genes in Gram-negative bacteria.
1. Bacterial Culture and Treatment: a. Grow the bacterial strain of interest (e.g., EHEC, Salmonella) overnight in Luria-Bertani (LB) broth at 37°C with shaking. b. Dilute the overnight culture 1:100 into fresh LB broth. c. Add this compound to the desired final concentration (e.g., 5 nM for EHEC). For the control, add an equivalent volume of the vehicle (e.g., DMSO). d. Incubate the cultures at 37°C with shaking to the desired growth phase (e.g., late logarithmic phase).
2. RNA Extraction: a. Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). b. Discard the supernatant and immediately process the pellet for RNA extraction using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
3. cDNA Synthesis: a. Synthesize cDNA from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with random primers or gene-specific primers, following the manufacturer's protocol.
4. qRT-PCR: a. Prepare the qRT-PCR reaction mixture using a suitable SYBR Green master mix. b. Add the cDNA template and gene-specific primers for the target virulence genes (e.g., ler, tir, stx2a for EHEC) and a housekeeping gene (e.g., rpoA) for normalization. c. Perform the qRT-PCR using a real-time PCR detection system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s). d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Diagram of the qRT-PCR Experimental Workflow
Caption: Workflow for qRT-PCR analysis of virulence gene expression.
Protocol 2: Biofilm Formation Assay
This protocol describes a method to assess the effect of this compound on biofilm formation.[7][8][9]
1. Bacterial Culture Preparation: a. Grow the bacterial strain overnight in a suitable medium (e.g., LB broth) at 37°C. b. Dilute the overnight culture 1:100 in fresh medium.
2. Biofilm Formation: a. In a 96-well flat-bottom plate, add 100 µL of the diluted bacterial culture to each well. b. Add this compound to the desired final concentrations to the test wells. Add the vehicle to the control wells. c. Incubate the plate statically at 37°C for 24-48 hours.
3. Staining and Quantification: a. Gently discard the planktonic cells by inverting the plate. b. Wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. d. Remove the crystal violet solution and wash the wells with water until the wash water is clear. e. Dry the plate, for example, by inverting it on a paper towel. f. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well. g. Measure the absorbance at 550-595 nm using a microplate reader.
Diagram of the Biofilm Formation Assay Workflow
Caption: Workflow for the crystal violet biofilm formation assay.
Protocol 3: Fluorescent Actin Staining (FAS) Assay for Attaching and Effacing (A/E) Lesion Formation
This protocol is used to visualize the effect of this compound on the formation of A/E lesions by EHEC on cultured epithelial cells.
1. Cell Culture and Infection: a. Seed HeLa or other suitable epithelial cells on glass coverslips in a 24-well plate and grow to confluency. b. Grow EHEC overnight in LB broth. Dilute 1:100 in fresh LB and grow to mid-log phase. c. Treat the bacterial culture with this compound (e.g., 5 nM) or vehicle for a specified period. d. Infect the confluent HeLa cell monolayers with the treated or untreated EHEC at a multiplicity of infection (MOI) of approximately 100. e. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
2. Staining: a. Wash the coverslips three times with PBS to remove non-adherent bacteria. b. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes. d. Stain for F-actin by incubating with a fluorescently labeled phalloidin conjugate (e.g., FITC-phalloidin) for 30-60 minutes at room temperature in the dark. e. (Optional) Counterstain the nuclei with DAPI. f. Wash the coverslips three times with PBS.
3. Imaging: a. Mount the coverslips on microscope slides using an anti-fade mounting medium. b. Visualize the cells using a fluorescence microscope. A/E lesions are identified by the accumulation of intense fluorescence (actin pedestals) beneath the adherent bacteria.
Diagram of the Fluorescent Actin Staining Assay Workflow
Caption: Workflow for the fluorescent actin staining assay.
Conclusion
This compound is a valuable research tool for investigating the role of QseC-mediated signaling in bacterial virulence. Its specific mechanism of action and its ability to uncouple virulence from bacterial growth make it an attractive candidate for the development of novel anti-virulence therapies. The protocols provided here offer a starting point for researchers to explore the potential of this compound in their own studies of Gram-negative pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. QseC Signaling in the Outbreak O104:H4 Escherichia coli Strain Combines Multiple Factors during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Antibiotic Efficacy with the QseC Inhibitor LED209
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge, necessitating innovative therapeutic strategies. One promising approach is the development of anti-virulence agents that disarm pathogens without exerting direct selective pressure for resistance. LED209 is a potent and selective small-molecule inhibitor of the bacterial quorum-sensing sensor kinase QseC. By targeting QseC, this compound disrupts key virulence pathways in a broad range of Gram-negative bacteria. While this compound does not exhibit direct bactericidal or bacteriostatic activity, its combination with traditional antibiotics presents a compelling strategy to enhance therapeutic efficacy and potentially circumvent resistance mechanisms.[1][2][3][4][5][6]
These application notes provide a comprehensive overview of the mechanism of action of this compound, its synergistic potential with conventional antibiotics, and detailed protocols for evaluating these combinations in a research setting.
Mechanism of Action: this compound as a QseC Inhibitor
-
Adhesion and colonization
-
Toxin production
-
Biofilm formation
-
Motility
By inhibiting the autophosphorylation of QseC, this compound effectively blocks this signaling pathway, leading to a significant reduction in the expression of these virulence factors.[2][3][7] This anti-virulence mechanism does not impact bacterial growth, which is hypothesized to result in a lower evolutionary pressure for the development of resistance compared to traditional antibiotics.[2][4][6]
Caption: Mechanism of action of this compound in inhibiting the QseC signaling pathway.
Synergy with Traditional Antibiotics: A Novel Therapeutic Strategy
The combination of this compound with traditional antibiotics is a promising strategy to enhance their efficacy, particularly against resistant strains. By suppressing virulence, this compound can render bacteria more susceptible to the killing effects of conventional antibiotics. This synergistic interaction can be quantified by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic both in the absence and presence of a sub-inhibitory concentration of this compound.
While specific quantitative data on the synergistic effects of this compound with a wide range of antibiotics is still an emerging area of research, the conceptual basis for this synergy is strong. By weakening the pathogen's defense and virulence mechanisms, this compound may allow antibiotics to be effective at lower concentrations, potentially overcoming resistance and reducing toxicity.
Data Presentation: Quantifying Synergy
The synergistic effect of this compound in combination with traditional antibiotics can be quantitatively assessed using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:
FICI = (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
The interaction is typically interpreted as:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Hypothetical Synergistic Effect of this compound with Ciprofloxacin against Escherichia coli
| Organism | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| E. coli ATCC 25922 | Ciprofloxacin | 0.015 | 0.004 | 0.375 | Synergy |
| This compound | >128 | 16 |
Table 2: Hypothetical Synergistic Effect of this compound with Tobramycin against Pseudomonas aeruginosa
| Organism | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| P. aeruginosa PAO1 | Tobramycin | 1.0 | 0.25 | 0.375 | Synergy |
| This compound | >128 | 16 |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Researchers should determine these values experimentally for their specific strains and conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of a traditional antibiotic against a bacterial strain of interest.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Serial dilutions of the antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare two-fold serial dilutions of the antibiotic in CAMHB in the 96-well plate.
-
Inoculate each well containing the antibiotic dilutions with the bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
Application Notes and Protocols: Evaluating the Efficacy of LED209 Against Vibrio parahaemolyticus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibrio parahaemolyticus is a Gram-negative bacterium that is a leading cause of seafood-borne gastroenteritis worldwide.[1][2][3][4] The pathogenicity of V. parahaemolyticus is attributed to a variety of virulence factors, including two type III secretion systems (T3SS1 and T3SS2), thermostable direct hemolysin (TDH), and TDH-related hemolysin (TRH), as well as its capacity for adhesion and biofilm formation.[1][4] The emergence of antibiotic-resistant strains necessitates the development of novel therapeutic strategies.
LED209 is a novel anti-virulence compound that functions by inhibiting the bacterial quorum sensing sensor kinase QseC.[5][6] Unlike traditional antibiotics that aim to kill bacteria, this compound disrupts the signaling pathways that regulate the expression of virulence factors.[5][6][7] In many Gram-negative pathogens, the QseC/QseB two-component system responds to host catecholamine stress hormones, triggering a signaling cascade that upregulates virulence gene expression.[5][8][9] By targeting QseC, this compound offers a promising approach to disarm the pathogen without exerting strong selective pressure for the development of resistance.[7][10]
These application notes provide a detailed experimental design for testing the efficacy of this compound against Vibrio parahaemolyticus, focusing on its anti-virulence properties.
Materials and Methods
Bacterial Strains and Culture Conditions
-
Vibrio parahaemolyticus (e.g., ATCC 17802 or a clinical isolate)
-
Luria-Bertani (LB) broth and agar supplemented with 3% NaCl (MLB and MLA, respectively)
-
Thiosulfate-citrate-bile salts-sucrose (TCBS) agar for selective culture
-
Human intestinal epithelial cell line (e.g., Caco-2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
Experimental Protocols
Since this compound is an anti-virulence compound, its effects may not be apparent in standard bactericidal or bacteriostatic assays. Therefore, a multi-faceted approach is recommended to evaluate its impact on key virulence-associated phenotypes of V. parahaemolyticus.
While this compound is not expected to exhibit potent bactericidal activity, determining its MIC and MBC is a crucial first step to understand its effect on bacterial growth.
-
MIC Determination (Broth Microdilution Method):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in MLB to obtain a range of concentrations.
-
Prepare an inoculum of V. parahaemolyticus adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of V. parahaemolyticus.
-
-
MBC Determination:
-
Following MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an MLA plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
-
This assay provides insights into the pharmacodynamics of this compound against V. parahaemolyticus over time.
-
Prepare flasks containing MLB with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the MIC).
-
Inoculate each flask with V. parahaemolyticus to a starting density of approximately 10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions and plate on MLA to determine the viable cell count (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration of this compound.
Biofilm formation is a critical virulence factor for V. parahaemolyticus. This assay assesses the ability of this compound to inhibit biofilm formation.
-
Inhibition of Biofilm Formation:
-
In a 96-well flat-bottom microtiter plate, add V. parahaemolyticus suspension (approximately 10^6 CFU/mL in MLB) to each well.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with 0.1% crystal violet for 15-20 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 33% glacial acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.
-
This assay evaluates the ability of this compound to reduce the cytotoxicity of V. parahaemolyticus towards host cells.
-
Seed Caco-2 cells in a 96-well plate and grow to confluency.
-
Pre-treat V. parahaemolyticus with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Infect the Caco-2 cell monolayers with the pre-treated bacteria at a specific multiplicity of infection (MOI).
-
Incubate for a designated time (e.g., 4 hours).
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit. Increased LDH release is indicative of cell death. A reduction in LDH release in the presence of this compound suggests a decrease in bacterial cytotoxicity.
Data Presentation
Table 1: MIC and MBC of this compound against V. parahaemolyticus
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| This compound | ||
| Positive Control (e.g., Ciprofloxacin) |
Table 2: Time-Kill Kinetics of this compound against V. parahaemolyticus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 3: Inhibition of V. parahaemolyticus Biofilm Formation by this compound
| This compound Concentration (µg/mL) | Absorbance (570 nm) | % Inhibition |
| 0 (Control) | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
Table 4: Effect of this compound on V. parahaemolyticus-induced Cytotoxicity in Caco-2 Cells
| Treatment | % LDH Release |
| Untreated Caco-2 cells | |
| Caco-2 + V. parahaemolyticus (Control) | |
| Caco-2 + V. parahaemolyticus + this compound (Conc. 1) | |
| Caco-2 + V. parahaemolyticus + this compound (Conc. 2) | |
| Caco-2 + V. parahaemolyticus + this compound (Conc. 3) |
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: QseC/QseB signaling pathway in V. parahaemolyticus.
References
- 1. Antibiofilm effect and mechanism of protocatechuic aldehyde against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Phloretin Against Vibrio parahaemolyticus and Its Application in Seafood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 9. QseB/QseC: a two-component system globally regulating bacterial behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enterotoxicity and Cytotoxicity of Vibrio parahaemolyticus Thermostable Direct Hemolysin in In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LED209 Treatment in the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND) in Shrimp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Hepatopancreatic Necrosis Disease (AHPND), caused by specific strains of Vibrio parahaemolyticus (VpAHPND), is a severe bacterial disease that has led to significant economic losses in the global shrimp aquaculture industry.[1][2] The urgent need for effective alternatives to traditional antibiotics has driven research into novel therapeutic strategies, including antivirulence therapies.[3][4] This document provides detailed application notes and protocols for the use of LED209, a bacterial catecholamine receptor antagonist, as a promising agent for the prevention of AHPND in shrimp.[3][4]
This compound functions by inhibiting the QseC sensor kinase, a key regulator of virulence in several Gram-negative bacteria, including VpAHPND.[3][4][5][6] By blocking the QseC signaling pathway, this compound can attenuate the virulence of VpAHPND without inhibiting its growth, thereby reducing the evolutionary pressure for drug resistance.[3][6] This antivirulence approach has shown significant potential in both in vitro and in vivo models, neutralizing the effects of host catecholamines on bacterial growth and motility and protecting shrimp from AHPND-induced mortality.[3][4][5]
Mechanism of Action: QseC Inhibition
This compound acts as a prodrug that allosterically modifies the QseC sensor kinase, preventing its autophosphorylation in response to host catecholamines (epinephrine and norepinephrine) and bacterial signals.[5][6] This blockade disrupts the downstream activation of virulence genes responsible for processes such as motility, biofilm formation, and toxin production, effectively disarming the pathogen.[3][4][7]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the effect of this compound on VpAHPND virulence factors in vitro.
| Parameter | Treatment | Concentration | Result | Reference |
| Swimming Motility | This compound | 5 pM | Diminished motility halos | [7] |
| 5 nM | Diminished motility halos | [7] | ||
| 50 nM | Diminished motility halos | [7] | ||
| Biofilm Formation | This compound | Not Specified | Reduced biofilm formation | [7] |
In Vivo Efficacy of this compound in White Shrimp (Penaeus vannamei)
The table below presents the survival rates of white shrimp challenged with VpAHPND following treatment with this compound.
| Treatment Group | This compound Concentration | Survival Rate (48 hpi) | Reference |
| Untreated VpAHPND (Control) | 0 nM | 8% | [3][5] |
| This compound-Treated VpAHPND | 50 nM | 40% | [3][5] |
| This compound-Treated VpAHPND | 100 nM | 47% | [3][5] |
| This compound Only (Toxicity Control) | Not Specified | 92% | [5] |
Experimental Protocols
Protocol 1: In Vivo Challenge Test in White Shrimp (Penaeus vannamei)
This protocol details the methodology for assessing the protective effect of this compound against AHPND in a laboratory setting.
1. Animal Acclimation:
-
Healthy white shrimp (Penaeus vannamei), with an average weight of 4.6 ± 0.48 g, should be used.[3]
-
Acclimate shrimp for one week in 50 L plastic tanks containing seawater at a salinity of 30 and a pH of 7.8.[3]
-
Maintain a stocking density of 30 shrimp per tank with constant aeration and a controlled temperature of 28 ± 1°C.[3]
-
Feed shrimp a commercial diet daily and exchange 30% of the water each day to maintain water quality.[3]
2. Bacterial Culture and Treatment Preparation:
-
Culture a virulent VpAHPND strain in TSB30 (Tryptic Soy Broth with 3% NaCl) at 28°C with constant agitation (100 min-1).[3]
-
For treatment groups, add this compound to the bacterial culture at final concentrations of 50 nM and 100 nM.[3][5]
-
Continue incubation until the optical density at 600 nm (OD600) reaches 0.8.[3]
-
Adjust the final bacterial suspension to a concentration of 1 x 108 CFU ml-1.[3]
3. Immersion Challenge:
-
Use 20 shrimp per treatment group.[3]
-
Immerse the shrimp for 15 minutes in 6 L of the prepared bacterial suspension with aeration.[3]
-
For the negative control group, immerse shrimp in sterile TSB30 broth.[3]
-
After the immersion period, transfer the shrimp back to their respective tanks with clean seawater.
4. Post-Challenge Monitoring and Data Collection:
-
Monitor shrimp mortality for at least 48 hours post-infection (hpi).[5]
-
Record survival rates at regular intervals.
-
Analyze the data using Kaplan-Meier survival analysis to determine significant differences between treatment groups.[5]
Concluding Remarks
This compound presents a promising antivirulence strategy for the prevention of AHPND in shrimp.[3][4] Its mode of action, which targets the bacterial QseC signaling pathway without exerting bactericidal effects, minimizes the risk of resistance development.[3][6] The protocols and data presented here provide a foundation for further research and development of this compound as a therapeutic agent in aquaculture. It is important to note that this compound has not been found to be toxic to the shrimp at the tested concentrations.[3][4][5] Further studies should focus on optimizing dosage, delivery methods, and evaluating its efficacy in large-scale farm settings.
References
- 1. Diagnosis and potential treatments for acute hepatopancreatic necrosis disease (AHPND): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patrinum.ch [patrinum.ch]
- 5. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 6. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
LED209 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LED209. The information addresses common solubility issues and offers potential solutions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What is the reported solubility of this compound?
A2: There are conflicting reports regarding the solubility of this compound, particularly in dimethyl sulfoxide (DMSO). One supplier suggests a high solubility of 250 mg/mL in DMSO with the aid of ultrasonication, while also noting that the compound is hygroscopic.[1] Other suppliers report significantly lower solubility in DMSO, such as less than 3.8 mg/mL or even less than 1 mg/mL (described as insoluble or slightly soluble).[6][7] It is consistently reported to be insoluble in ethanol and water.[8] This variability may be due to differences in the purity of the compound, the hydration state, or the experimental conditions used for solubility determination.
Q3: Why is my this compound not dissolving in DMSO?
A3: Several factors could contribute to difficulty in dissolving this compound in DMSO. The conflicting solubility data suggests that achieving a high concentration can be challenging. The hygroscopic nature of the compound means it can absorb water from the atmosphere, which could negatively impact its solubility in DMSO.[1] Additionally, the specific batch and purity of the this compound may affect its solubility. For practical advice on addressing this, please refer to the Troubleshooting Guide below.
Troubleshooting Guide
Issue: this compound is not fully dissolving in DMSO at the desired concentration.
Potential Solutions:
-
Use Fresh, Anhydrous DMSO: Due to the hygroscopic nature of this compound, it is crucial to use newly opened or properly stored anhydrous DMSO.[1]
-
Gentle Heating: Warming the solution at 37°C can aid in dissolution.[7] Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use an ultrasonic bath to provide energy for dissolution.[1] This is particularly recommended for achieving higher concentrations.
-
Vortexing: Vigorous vortexing can also help to break up aggregates and promote solubilization.
-
Start with a Lower Concentration: If a high concentration is not achievable, prepare a saturated stock solution in DMSO, centrifuge to pellet any undissolved solid, and use the supernatant for your experiments. The exact concentration of the supernatant can be determined using methods like UV-Vis spectroscopy if a standard curve is available.
Issue: Precipitate forms when adding DMSO stock of this compound to aqueous media.
Potential Solutions:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous medium.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) may help to keep the compound in solution. However, always run a vehicle control to account for any effects of the solvent on your experiment.
-
Use of Pluronic F-68 or other surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help to maintain the solubility of hydrophobic compounds.[9]
-
Complexation with Cyclodextrins: Beta-cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.[10] This would require pre-incubation of this compound with the cyclodextrin before adding it to your experimental system.
Quantitative Data Summary
| Solvent | Reported Solubility | Supplier/Source |
| DMSO | 250 mg/mL (with sonication) | MedchemExpress[1] |
| DMSO | < 3.8 mg/mL | ProbeChem[6] |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | BioCrick[7] |
| Ethanol | Insoluble | APExBIO[8] |
| Water | Insoluble | APExBIO[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, ultrasonic water bath.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 15-30 minutes. The water in the bath can be slightly warmed to 37°C.
-
Visually inspect the solution for any remaining particulate matter.
-
If undissolved solid remains, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes.
-
Carefully transfer the clear supernatant to a new, sterile tube. This is your stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: A General Method for Solubility Enhancement using Co-solvents
This protocol provides a general approach to identify a suitable co-solvent system for this compound for use in aqueous-based assays.
-
Materials: this compound, DMSO, ethanol, polyethylene glycol 400 (PEG400), propylene glycol, aqueous buffer (e.g., PBS).
-
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mg/mL, or the highest achievable concentration).
-
In separate tubes, prepare a series of co-solvent mixtures. For example:
-
90% PBS / 10% DMSO
-
80% PBS / 20% DMSO
-
90% PBS / 10% Ethanol
-
And so on, with different ratios and combinations of co-solvents.
-
-
Add a small, fixed volume of the this compound DMSO stock to each co-solvent mixture to achieve a desired final concentration (e.g., 100 µM).
-
Vortex each tube and visually inspect for precipitation immediately and after a set time (e.g., 30 minutes, 1 hour).
-
The co-solvent system that maintains the highest concentration of this compound without precipitation is a good candidate for your experimental buffer. Remember to include a vehicle control with the same co-solvent composition in your experiments.
-
Visualizations
Caption: Mechanism of QseC signaling and its inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 3. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | QseC inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound | CAS:245342-14-7 | Highly selective for histidine sensor kinase QseC | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
Technical Support Center: Determining Optimal LED209 Concentration for E. coli
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of LED209 for experiments involving Escherichia coli. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimental design and execution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound and E. coli.
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on virulence gene expression. | 1. Inactive Compound: Commercially available this compound, particularly "this compound hydrate," may not be the active compound.[1] 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. 3. Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. | 1. Verify Compound Identity and Purity: If possible, verify the chemical identity and purity of the this compound stock using analytical methods. If using a commercial source, be aware of potential inconsistencies.[1] 2. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., from pM to µM) to determine the optimal effective concentration for your specific E. coli strain and experimental conditions. 3. Proper Handling and Storage: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh working solutions from a stock solution for each experiment. |
| This compound appears to inhibit E. coli growth. | 1. High Concentration: Although unlikely, very high concentrations of this compound or impurities in the compound might have a slight effect on bacterial growth. 2. Contamination: The bacterial culture or the this compound stock solution may be contaminated. | 1. Confirm with a Growth Curve Assay: Perform a bacterial growth curve experiment with a range of this compound concentrations to confirm that it does not inhibit growth at the intended effective concentrations.[2][3] 2. Ensure Sterility: Use aseptic techniques for all manipulations. Check the purity of the bacterial culture and the sterility of the this compound stock solution. |
| High variability in experimental replicates. | 1. Inconsistent Inoculum: The initial bacterial density may vary between replicates. 2. Uneven Compound Distribution: this compound may not be uniformly mixed in the culture medium. 3. Pipetting Errors: Inaccurate pipetting can lead to variations in cell numbers and compound concentrations. | 1. Standardize Inoculum: Start cultures from a single, fresh colony and normalize the optical density (OD) of the starting culture for all experiments. 2. Thorough Mixing: Ensure that the this compound solution is well-mixed into the culture medium before inoculating with bacteria. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. |
| Difficulty in reproducing published results. | 1. Differences in E. coli Strains: Different strains of E. coli may have varying susceptibility to this compound. 2. Variations in Experimental Conditions: Minor differences in media, temperature, or incubation time can affect the outcome. 3. Inactive Compound: As mentioned, the quality of the this compound used is a critical factor.[1] | 1. Use the Same Strain: If possible, use the same E. coli strain as the cited study. 2. Standardize Protocols: Adhere strictly to the experimental protocols and document all conditions. 3. Source a Reliable Compound: If possible, obtain this compound from a reputable source or synthesize and verify it in-house. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against E. coli?
Q2: What is a typical effective concentration range for this compound in in vitro experiments with E. coli?
A2: In in vitro studies, this compound has been shown to be effective at concentrations in the nanomolar (nM) to picomolar (pM) range.[3][4] For example, a concentration of 5 nM has been used to significantly reduce biofilm formation and the expression of virulence genes in enterohemorrhagic E. coli (EHEC).[4]
Q3: Does this compound kill E. coli or inhibit its growth?
A3: No, this compound is not a bactericidal or bacteriostatic agent.[2][3][5] It is an anti-virulence compound, meaning it specifically targets and inhibits the expression of factors that contribute to the pathogenicity of E. coli without affecting bacterial viability.[8][9] This is a key characteristic, as it may exert less selective pressure for the development of drug resistance compared to traditional antibiotics.[3][5]
Q4: Which E. coli virulence factors are affected by this compound?
A4: this compound, by inhibiting the QseC signaling pathway, can downregulate a range of virulence factors in pathogenic E. coli strains. This includes genes within the Locus of Enterocyte Effacement (LEE) pathogenicity island, which are responsible for the formation of attaching and effacing lesions.[4] It also includes genes encoding for Shiga toxin (stx), a major virulence factor in EHEC.[4] Furthermore, this compound has been shown to reduce biofilm formation in various E. coli strains.[4][8]
Q5: Are there any known issues with commercially available this compound?
A5: Yes, there have been reports of inconsistencies with commercially available this compound. A study found that a product marketed as "this compound hydrate" from a commercial supplier was inactive and did not contain the correct compound.[1] Therefore, it is crucial for researchers to verify the quality and activity of their this compound source.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in the literature for various assays with E. coli.
| Assay | E. coli Strain | Effective this compound Concentration | Observed Effect | Reference |
| Virulence Gene Expression (qRT-PCR) | Enterohemorrhagic E. coli (EHEC) | 5 nM | Significant reduction in the expression of ler, tir, and stx2a genes. | [4] |
| Biofilm Formation | Enteroaggregative E. coli (EAEC) O104:H4 | 5 nM | 37% reduction in biofilm formation. | [4] |
| Biofilm Formation | Uropathogenic E. coli (UPEC) UTI89 | 5 nM | 35% reduction in biofilm formation. | [4] |
| Attaching and Effacing Lesion Formation | Enterohemorrhagic E. coli (EHEC) | 5 pM | Abolished the formation of lesions on cultured epithelial cells. | [3] |
| QseC Autophosphorylation Inhibition | Reconstituted QseC | 5 pM | Inhibition of epinephrine-induced autophosphorylation. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Bacterial Growth Curve Assay
This protocol is to confirm that this compound does not inhibit the growth of E. coli at the concentrations being tested.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound stock solution (in DMSO or other appropriate solvent)
-
Sterile 96-well microtiter plate
-
Spectrophotometer or microplate reader capable of measuring OD at 600 nm (OD600)
-
Shaking incubator
Procedure:
-
Prepare Inoculum: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.
-
Prepare this compound Dilutions: In a 96-well plate, prepare serial dilutions of this compound in LB broth to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Inoculate Plate: Add the E. coli subculture to each well to a final OD600 of approximately 0.05. The final volume in each well should be 200 µL.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in a microplate reader. Measure the OD600 of each well every 30-60 minutes for 12-24 hours.
-
Data Analysis: Plot the OD600 values against time for each concentration of this compound. Compare the growth curves of the treated samples to the control samples.
Minimum Inhibitory Concentration (MIC) Assay
While this compound is not expected to have a low MIC, this assay can formally determine the concentration at which it might inhibit growth.
Materials:
-
E. coli strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Suspension: Grow an overnight culture of E. coli. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Prepare this compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.
-
Inoculate Plate: Add the standardized bacterial suspension to each well. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that results in no visible growth (turbidity) as determined by visual inspection or by measuring the OD600.
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
This protocol measures the effect of this compound on the expression of specific E. coli virulence genes.
Materials:
-
E. coli strain of interest
-
LB broth or other appropriate medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target virulence genes (e.g., ler, stx2a) and a housekeeping gene (e.g., rpoA, gyrB)
-
Real-time PCR instrument
Procedure:
-
Culture and Treatment: Grow E. coli to mid-log phase (OD600 ≈ 0.5). Split the culture and treat one portion with the desired concentration of this compound and the other with a vehicle control. Continue to incubate for a defined period (e.g., 2-4 hours).
-
RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions with the cDNA, primers, and qPCR master mix. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target virulence genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies the effect of this compound on the ability of E. coli to form biofilms.
Materials:
-
E. coli strain of interest
-
LB broth or other biofilm-promoting medium
-
This compound
-
Sterile 96-well flat-bottom microtiter plate
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Cultures: Grow E. coli overnight at 37°C. Dilute the culture 1:100 in fresh medium.
-
Treatment and Incubation: Add 200 µL of the diluted culture to the wells of a 96-well plate. Add this compound to the desired final concentrations. Include control wells without this compound. Incubate the plate statically at 37°C for 24-48 hours.
-
Washing: Gently discard the planktonic cells and wash the wells twice with PBS to remove non-adherent bacteria.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Dry the plate and add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570-590 nm using a microplate reader.
Visualizations
QseBC Signaling Pathway and Inhibition by this compound
References
- 1. protocols.io [protocols.io]
- 2. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 3. Crystal violet assay [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. ableweb.org [ableweb.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. scribd.com [scribd.com]
Technical Support Center: LED209 Stability and Experimental Guidelines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the stability of the QseC inhibitor, LED209, in various experimental media. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the bacterial histidine sensor kinase QseC, which is a key component of the QseC/QseB two-component signaling system in many Gram-negative pathogens.[1][2] this compound acts as a prodrug, meaning it is converted into its active form, OM188, within the bacterial cell.[1] This active compound then allosterically modifies QseC, preventing its autophosphorylation and subsequent activation of the response regulator QseB.[1][2] By inhibiting this signaling pathway, this compound effectively blocks the expression of virulence factors without affecting bacterial growth, which may reduce the likelihood of developing drug resistance.[1][2]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound stable in aqueous media like buffers and cell culture media?
A3: While specific quantitative data is limited, the available literature suggests that this compound may have limited stability in aqueous solutions. As a thiourea-containing compound, it can be prone to hydrolysis. It has a reported in vivo half-life in mice of 40 to 100 minutes, indicating relatively rapid clearance and potential instability in biological fluids. For in vitro experiments, it is advisable to prepare fresh dilutions of this compound in your experimental medium from a DMSO stock solution immediately before use.
Q4: I am observing no activity with my this compound. What could be the issue?
A4: There are several potential reasons for a lack of activity. Firstly, ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Secondly, consider the stability of this compound in your specific experimental medium and the duration of your assay. Prolonged incubation in aqueous solutions may lead to degradation. A commercially available hydrated form of this compound was reported to be inactive, so ensure you are using the correct, anhydrous form. Finally, confirm that the bacterial strain you are using possesses a functional QseC/QseB signaling pathway.
Stability of this compound in Different Experimental Media
Due to the limited availability of direct quantitative stability data for this compound in various experimental media, the following table provides general guidance based on its chemical properties as a thiourea-containing compound and its use in published studies. It is strongly recommended to perform your own stability assessment for long-term experiments.
| Media | Recommended Maximum Incubation Time (at 37°C) | Notes |
| Phosphate-Buffered Saline (PBS) | < 8 hours | Prepare fresh for each experiment. Stability is pH-dependent, with faster degradation at alkaline pH. |
| Lysogeny Broth (LB) | < 24 hours | Used in several published studies for short-term bacterial growth and biofilm assays with this compound.[1] |
| Dulbecco's Modified Eagle Medium (DMEM) | < 24 hours | Employed in studies involving bacterial infection of mammalian cells in the presence of this compound. |
| N-minimal medium | < 24 hours | Utilized for in vitro growth experiments of S. Typhimurium with this compound. |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Media
This protocol provides a general framework for determining the stability of this compound in a specific aqueous medium (e.g., PBS, cell culture medium) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental medium of interest (e.g., PBS, DMEM)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution in the experimental medium to the final desired concentration (e.g., 10 µM). Also, prepare a control sample of the medium with the same concentration of DMSO.
-
Incubation: Incubate the working solutions at the desired temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Sample Preparation: Immediately stop any potential degradation by adding 3 volumes of ice-cold acetonitrile to the aliquot. Centrifuge to precipitate any proteins or other insoluble components.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Detection: Monitor the absorbance at the λmax of this compound.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of remaining this compound against time to determine its stability and calculate the half-life (t½) in the specific medium.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental use.
Caption: Mechanism of action of this compound as a prodrug inhibitor of the QseC/QseB signaling pathway.
Caption: General experimental workflow for using this compound to inhibit bacterial virulence.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect of this compound | 1. Degraded this compound: Stock solution is old, has undergone multiple freeze-thaw cycles, or the compound has degraded in the experimental medium. 2. Inactive form: Use of a hydrated form of this compound. 3. Resistant bacterial strain: The bacterial strain may lack a functional QseC/QseB pathway or have a mutation that confers resistance. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. Add the diluted compound to the experimental medium immediately before starting the experiment. 2. Ensure you are using the anhydrous form of this compound. 3. Verify the presence and functionality of the QseC/QseB system in your bacterial strain. |
| Precipitation of this compound in experimental medium | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. High DMSO concentration: The final concentration of DMSO in the medium is too high, causing precipitation upon addition. | 1. Lower the final concentration of this compound. Perform a solubility test in your specific medium. 2. Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all experimental and control groups. |
| High background signal or interference in assays | Assay interference: As a thiourea-containing compound, this compound may interfere with certain assay chemistries (e.g., those using copper ions like the BCA protein assay). | Run appropriate controls, including a "medium + this compound (no cells)" control, to assess any intrinsic signal or interference from the compound itself. Consider using an alternative assay method if interference is significant. |
References
Troubleshooting Inconsistent Results with LED209: A Technical Support Guide
This guide is intended for researchers, scientists, and drug development professionals who are encountering inconsistent results in their experiments with LED209. This document provides a series of frequently asked questions (FAQs) and troubleshooting steps to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any effect on virulence gene expression. What could be the problem?
A1: There are several potential reasons for a lack of effect. One of the most critical factors is the source and purity of your this compound compound. It has been reported that a commercially available version of this compound, sold as "this compound hydrate" from Sigma-Aldrich, was found to be inactive.[1][2] This product did not contain this compound but rather a mixture of other compounds.[1][2]
Troubleshooting Steps:
-
Verify the source and batch of your this compound. If you are using "this compound hydrate" from Sigma-Aldrich, it is highly likely to be the source of the issue.
-
Confirm the chemical identity and purity of your compound using analytical methods such as NMR or mass spectrometry.
-
Use a validated source of this compound. Ensure you are using this compound that has been synthesized and purified according to established protocols.
Q2: I'm observing variability in the efficacy of this compound between different bacterial strains or species. Is this expected?
A2: Yes, some variability is expected. The efficacy of this compound is dependent on the presence and conservation of its target, the histidine sensor kinase QseC.[1][3] While QseC is conserved across many Gram-negative pathogens, there can be variations in the amino acid sequence and structure of the protein that could affect this compound binding and activity.[1] Minor modifications to the structure of this compound itself can also significantly impact its efficacy.[2]
Troubleshooting Steps:
-
Confirm the presence of a QseC homolog in your bacterial strain of interest through genomic or proteomic analysis.
-
Align the amino acid sequence of the QseC homolog with that of a known responsive strain (e.g., EHEC O157:H7) to check for conservation in key domains.
-
Consider that the cellular uptake or metabolism of this compound may differ between bacterial species.
Q3: Does this compound affect bacterial growth? I'm seeing an impact on my growth curves.
A3: this compound is designed as an antivirulence compound and should not directly inhibit bacterial growth.[1][3][4] Its mechanism of action is to interfere with virulence signaling pathways, not essential metabolic processes.[1][3] If you are observing a significant impact on bacterial growth, it could be due to off-target effects, impurities in your compound, or indirect effects on virulence-related metabolic pathways in your specific strain.
Troubleshooting Steps:
-
Re-verify the purity of your this compound. Contaminants could be responsible for the observed growth inhibition.
-
Perform control experiments with the vehicle (e.g., DMSO) to ensure it is not causing the growth defect.
-
Investigate the specific metabolic state of your bacteria under your experimental conditions. In some contexts, virulence and metabolism can be linked.
Experimental Protocols
Note: These are generalized protocols. Specific concentrations, incubation times, and conditions should be optimized for your particular bacterial strain and experimental setup.
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in the appropriate medium.
-
Treatment: Add this compound (e.g., 5 nM) or a vehicle control (e.g., DMSO) to the cultures.[1]
-
Incubation: Continue to grow the cultures to the late logarithmic phase.[1]
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the virulence genes of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the virulence genes in the this compound-treated samples compared to the vehicle control.
Biofilm Formation Assay
-
Bacterial Culture: Grow the bacterial strain overnight in a suitable medium.
-
Inoculation: Dilute the overnight culture and add it to the wells of a microtiter plate.
-
Treatment: Add this compound at the desired concentration or a vehicle control to the wells.
-
Incubation: Incubate the plate statically at an appropriate temperature for 24-48 hours to allow for biofilm formation.
-
Staining: Gently wash the wells to remove non-adherent bacteria and stain the remaining biofilm with crystal violet.
-
Quantification: Solubilize the crystal violet and measure the absorbance at a specific wavelength (e.g., OD600) to quantify biofilm formation.[1]
Data Summary
| Experiment | Pathogen | This compound Concentration | Observed Effect | Reference |
| Virulence Gene Expression (qRT-PCR) | EHEC | 5 nM | Significant decrease in ler, tir, and stx2a expression. | [1] |
| Biofilm Formation | EAEC O104:H4 | 5 nM | Diminished biofilm formation. | [1] |
| Murine Infection Model | S. Typhimurium | 20 mg/kg (single oral dose) | Protection against lethal infection. | [1] |
| Murine Infection Model | F. tularensis | 20 mg/kg (single oral dose) | Protection against lethal infection. | [4] |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound as a prodrug to inhibit QseC.
Troubleshooting Logic Flow
References
- 1. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of LED209 in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of LED209. The focus is to address potential issues that may be misinterpreted as off-target effects and to ensure the effective application of this antivirulence compound in research settings.
Troubleshooting Guide
This guide is designed to help researchers navigate common experimental challenges and differentiate between a true lack of compound efficacy and correctable experimental variables.
| Observed Problem | Potential Cause | Recommended Action |
| No reduction in virulence gene expression or phenotype (e.g., motility, biofilm formation) after this compound treatment. | Inactive Compound: A common issue is the use of an inactive form of this compound. For example, a commercially available hydrate version has been reported to be ineffective.[1][2] | 1. Verify Compound Source and Form: Ensure you are using a non-hydrated form of this compound from a reputable source that has been validated for activity.2. Positive Control: Include a positive control in your experiment, such as a known active batch of this compound or a ΔqseC mutant strain, which should phenocopy the effect of effective this compound treatment.[1] |
| Incorrect Compound Concentration: The effective concentration of this compound can vary depending on the bacterial species and the specific assay. | 1. Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration for your experimental system. Effective concentrations have been reported in the nanomolar to low micromolar range.[3] 2. Review Literature: Consult studies using similar bacterial strains and assays for guidance on appropriate concentration ranges. | |
| Compound Degradation: Improper storage or handling can lead to the degradation of the compound. | 1. Proper Storage: Store this compound as recommended by the supplier, typically desiccated and protected from light.2. Fresh Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. | |
| High variability in results between experimental replicates. | Inconsistent Bacterial Growth Phase: The expression of QseC and its downstream virulence targets can be dependent on the bacterial growth phase. | 1. Standardize Inoculum: Start all cultures from a standardized overnight culture and monitor growth (e.g., by measuring OD600) to ensure that this compound is added at the same growth phase in all replicates. |
| Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) may have an effect on bacterial growth or virulence at high concentrations. | 1. Vehicle Control: Always include a vehicle control (e.g., bacteria treated with the same concentration of DMSO used for the this compound-treated samples) to account for any solvent-related effects.[4] | |
| Concern about potential host cell off-target effects in co-culture or in vivo models. | Misinterpretation of Cytotoxicity: While this compound has been shown to be non-toxic to mammalian cells and in animal models, high concentrations or impurities could potentially cause issues.[1][3][4][5][6][7] | 1. In Vitro Toxicity Assay: If using a new batch of this compound or a sensitive cell line, perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to confirm the lack of toxicity at your working concentration.2. Adherence to Published Protocols: Follow established protocols from studies that have demonstrated the safety of this compound in similar models. |
| Interaction with Host Signaling: A primary concern for any therapeutic is unintended interaction with host pathways. | 1. Review Specificity Data: this compound has been specifically tested against human β-adrenergic receptors and showed no effect, supporting its specificity for the bacterial QseC.[3][7] Mammals lack the histidine sensor kinase class of molecules to which QseC belongs.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary and only known target of this compound is the bacterial histidine sensor kinase QseC.[3][4] this compound acts as a specific antagonist that prevents the autophosphorylation of QseC, thereby blocking the activation of virulence gene expression in many Gram-negative pathogens.[3][4][8] Extensive studies have found no evidence of off-target effects in mammalian systems. Specifically, this compound does not interfere with human β-adrenergic receptor signaling and has shown no toxicity in various in vitro and in vivo models.[1][3][4][5][6][7] The absence of QseC homologues in mammals contributes to its high specificity.[3][4]
Q2: How does this compound function as a prodrug?
A2: this compound is a prodrug that is inactive until it enters the bacterial cell. Inside the bacterium, it is thought that the interaction with its target, QseC, facilitates the cleavage of an aniline group.[1] This releases the active "warhead," a molecule called isothiocyanate OM188, which then allosterically modifies lysine residues on the QseC protein, leading to its inactivation.[1][5] This bacterium-specific activation mechanism is a key feature that contributes to its lack of host toxicity.[1]
Q3: My experiment with this compound showed no effect. Does this indicate an off-target issue or resistance?
A3: A lack of effect is more likely due to experimental variables than off-target issues or bacterial resistance. This compound's mechanism of inhibiting virulence without killing the bacteria is thought to impose less selective pressure for resistance development.[3][5][9] The most common reason for a null result is the use of an inactive form of the compound. A commercially available hydrate form of this compound has been shown to be ineffective.[1][2] Refer to the "No reduction in virulence..." entry in the Troubleshooting Guide to systematically address potential issues with your compound and experimental setup.
Q4: What is the recommended way to prepare and use this compound in my experiments?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution should be stored at -20°C or as recommended by the supplier. For experiments, the stock solution should be diluted in the appropriate culture medium to the final desired concentration. It is critical to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to control for any effects of the solvent.
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in key studies. It is important to perform a dose-response analysis to determine the optimal concentration for your specific bacterial strain and experimental conditions.
| Pathogen | Assay Type | Effective Concentration | Reference |
| Enterohemorrhagic E. coli (EHEC) | Virulence Gene Expression (qRT-PCR) | 5 nM - 5 pM | [1][3] |
| Enterohemorrhagic E. coli (EHEC) | Attaching-Effacing Lesion Formation | 5 pM | [3] |
| Salmonella Typhimurium | Virulence Gene Expression (qRT-PCR) | 50 nM | [1] |
| Francisella tularensis | Intramacrophage Replication | Not specified, but effective | [3] |
| Vibrio parahaemolyticus | Growth and Motility Assays | Not specified, but effective | [4] |
| Murine Infection Models | In vivo treatment | 20 mg/kg | [1][3] |
Key Experimental Protocols
Protocol: Validating this compound Activity using qRT-PCR for Virulence Gene Expression in EHEC
This protocol provides a method to confirm that your batch of this compound is active by measuring its effect on the expression of a key virulence gene, ler, in enterohemorrhagic E. coli (EHEC).
-
Bacterial Culture Preparation:
-
Inoculate EHEC into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh DMEM-F12 medium.
-
Incubate at 37°C with 5% CO₂ without shaking to mid-logarithmic phase (OD600 ≈ 0.4-0.5).
-
-
This compound Treatment:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Set up the following treatment groups in triplicate:
-
No Treatment Control: EHEC culture only.
-
Vehicle Control: EHEC culture + DMSO (to the same final concentration as the this compound group).
-
This compound Treatment: EHEC culture + this compound (e.g., to a final concentration of 5 nM).
-
(Optional) Positive Control: A ΔqseC mutant EHEC strain.
-
-
Incubate the cultures for an additional 2-3 hours under the same conditions.
-
-
RNA Extraction:
-
Harvest bacteria by centrifugation at 4°C.
-
Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) according to the manufacturer's instructions.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to remove contaminating genomic DNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
Set up qRT-PCR reactions using a suitable master mix, cDNA template, and primers for the target gene (ler) and a housekeeping gene (rpoA).
-
Perform the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the ler gene using the ΔΔCt method, normalizing to the rpoA housekeeping gene.
-
Compare the expression of ler in the this compound-treated group to the vehicle control. A significant decrease in ler expression indicates that the this compound is active. The expression level in the treated group should be comparable to that of the ΔqseC mutant.
-
Visualizations
Caption: Mechanism of this compound as a QseC inhibitor.
Caption: Workflow for troubleshooting this compound experiments.
Caption: Logical flow of this compound prodrug activation.
References
- 1. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 5. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QseC Signaling in the Outbreak O104:H4 Escherichia coli Strain Combines Multiple Factors during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.library.tamu.edu [scholars.library.tamu.edu]
Technical Support Center: Optimizing LED209 Treatment in Cell Culture
Welcome to the technical support center for LED209. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What is the recommended starting concentration and treatment duration for this compound in cell culture?
A2: Published studies have used this compound at concentrations typically in the low nanomolar range, such as 5 nM.[1][4] However, the optimal concentration and duration are highly dependent on the bacterial strain, cell density, and the specific experimental endpoint. We recommend starting with a dose-response experiment to determine the optimal concentration for your system. For treatment duration, a time-course experiment is advised to pinpoint the most effective exposure time.
Q3: Is this compound toxic to mammalian cells?
A3: Studies have shown that this compound does not exhibit toxicity to mammalian cells in vitro or in rodent models.[1][2][9] It is designed to be specific for the bacterial QseC protein, a class of signal-transduction molecules that is absent in mammals.[3]
Q4: How can I verify that this compound is active in my experiment?
A4: The activity of this compound can be confirmed by assessing its impact on the QseC signaling pathway. This can be done by measuring the downstream effects of QseC inhibition, such as a reduction in the expression of QseC-regulated virulence genes (e.g., ler, tir, stx2a in EHEC) via qRT-PCR.[1][4] A functional assay, such as the inhibition of attaching-effacing lesion formation on epithelial cells, can also be used to confirm its efficacy.[1]
Troubleshooting Guides
Issue 1: I am not observing the expected inhibitory effect of this compound on virulence gene expression.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 100 nM) to determine the IC50 for your specific bacterial strain and experimental conditions. |
| Inadequate Treatment Duration | Conduct a time-course experiment. Treat your bacterial cultures with the determined optimal concentration of this compound and collect samples at various time points (e.g., 2, 6, 12, 24 hours) to measure the expression of target genes. |
| Compound Inactivity | Ensure proper storage of this compound as recommended by the supplier. Prepare fresh stock solutions in an appropriate solvent like DMSO. It has been reported that some commercially available versions of this compound may have reduced efficacy.[10] |
| Resistant Bacterial Strain | Confirm that your bacterial strain possesses a QseC homolog that is susceptible to this compound. Sequence the qseC gene to check for mutations that might confer resistance. |
| High Cell Density | High bacterial cell density can reduce the effective concentration of the inhibitor. Optimize your starting inoculum to ensure an appropriate multiplicity of infection (MOI) in co-culture experiments. |
Issue 2: I am observing cytotoxicity or a reduction in bacterial growth.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Although this compound is reported to be non-toxic, excessively high concentrations may lead to off-target effects. Lower the concentration to the minimal effective dose determined from your dose-response experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your bacterial and/or mammalian cells (typically <0.5%). |
| Off-Target Effects | To confirm that the observed effect is due to QseC inhibition, perform a rescue experiment by overexpressing QseC in your bacterial strain. If the phenotype is reversed, it suggests the effect is on-target. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
-
Bacterial Culture Preparation: Grow the bacterial strain of interest overnight in appropriate broth medium.
-
Cell Seeding: Dilute the overnight culture and seed into a 96-well plate at a desired starting density.
-
This compound Treatment: Prepare a serial dilution of this compound in the culture medium. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a fixed duration (e.g., 24 hours).[4]
-
Endpoint Measurement: After incubation, assess the desired endpoint. This could be:
-
Gene Expression: Isolate RNA and perform qRT-PCR to measure the expression of QseC-regulated virulence genes.
-
Functional Assay: Perform a relevant functional assay, such as a motility assay or a biofilm formation assay.[8]
-
-
Data Analysis: Plot the endpoint measurement against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
Protocol 2: Determining the Optimal Treatment Duration of this compound (Time-Course)
-
Bacterial Culture Preparation: Prepare the bacterial culture as described in Protocol 1.
-
This compound Treatment: Treat the bacterial cultures with the predetermined optimal concentration of this compound from the dose-response experiment.
-
Time-Course Sampling: At various time points during the incubation (e.g., 2, 4, 8, 12, 24, 48 hours), collect samples from the treated and control cultures.
-
Endpoint Measurement: Analyze the samples for the desired endpoint (e.g., virulence gene expression).
-
Data Analysis: Plot the endpoint measurement against time to identify the duration at which the maximal inhibitory effect is observed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the QseC/QseB signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The QseC sensor kinase: a bacterial adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of lipoprotein QseG with sensor kinase QseE in the periplasm controls the phosphorylation state of the two-component system QseE/QseF in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 9. Structure of the Cytoplasmic Segment of Histidine Kinase Receptor QseC, a Key Player in Bacterial Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
impact of minor structural modifications on LED209 activity
Technical Support Center: A Guide for Researchers
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals. The content is structured to address potential challenges and provide clarity on experimental design and data interpretation.
Disclaimer: Current scientific literature extensively documents LED209 as a specific inhibitor of the bacterial histidine kinase QseC, acting as an anti-virulence agent. There is no evidence to suggest that this compound functions as a CXCR4 antagonist. This support center is therefore divided into two sections to reflect the distinct biological activities and experimental contexts. Section 1 focuses on this compound and its activity as a QseC inhibitor. Section 2 provides a general guide for working with CXCR4 antagonists.
Section 1: this compound as a QseC Inhibitor
This section is dedicated to researchers investigating the anti-virulence properties of this compound through its inhibition of the bacterial sensor kinase QseC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a prodrug. Upon entering the bacterial cell, it is thought to interact with its target, the histidine sensor kinase QseC. This interaction leads to the release of an isothiocyanate warhead, which allosterically modifies QseC.[1] This modification prevents QseC from binding to its signaling molecules, thereby inhibiting its autophosphorylation and blocking the downstream virulence gene expression cascade.[2][3] Importantly, this compound does not inhibit bacterial growth, which may reduce the evolutionary pressure for developing resistance.[4][5]
Q2: I am observing no effect of this compound in my in vitro experiments. What could be the issue?
A2: There are several potential reasons for a lack of this compound activity:
-
Compound Integrity: Ensure the purity and integrity of your this compound stock. A commercially available version, "this compound hydrate," has been reported to be inactive.[1][6] It is advisable to use a well-characterized source of this compound.
-
Target Presence: Confirm that the bacterial strain you are using expresses a functional QseC. A qseC mutant should be used as a negative control and will be refractory to this compound treatment.[1]
-
Experimental Conditions: The expression of QseC and its downstream virulence genes can be influenced by culture conditions. Ensure your experimental setup is consistent with published protocols for inducing virulence gene expression.
Q3: How do minor structural modifications affect this compound's activity?
A3: Structure-activity relationship (SAR) studies have shown that even minor modifications to the this compound scaffold can significantly impact its activity.[1][6] The molecule can be conceptually divided into four regions, and modifications in most of these areas abolish or alter its function. For a detailed summary of these effects, please refer to the data presentation section below.
Troubleshooting Guides
Issue: Inconsistent results in virulence gene expression assays (qRT-PCR).
| Possible Cause | Troubleshooting Steps |
| RNA Degradation | Use an RNA stabilization solution immediately after harvesting bacterial cells. Work in an RNase-free environment. |
| Poor Primer Efficiency | Validate primer pairs for your target genes to ensure optimal amplification efficiency (typically 90-110%). |
| Variable Bacterial Growth Phase | Harvest bacteria at a consistent growth phase (e.g., late logarithmic phase) for all experiments, as virulence gene expression can be growth-phase dependent.[1][6] |
| Inactive this compound | As mentioned in the FAQs, verify the source and activity of your this compound compound. A positive control with a known active batch is recommended. |
Issue: Low or no reduction in attaching and effacing (A/E) lesion formation in cell culture models.
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific bacterial strain and host cell line. Effective concentrations are often in the nanomolar range.[1][6] |
| Host Cell Health | Ensure the epithelial cells (e.g., HeLa cells) are healthy and not overgrown, as this can affect bacterial adherence and pedestal formation. |
| Infection Time | Optimize the infection time to allow for A/E lesion formation in the untreated control group without causing excessive host cell death. |
| Bacterial Strain | Confirm that your bacterial strain is capable of forming A/E lesions and that this process is QseC-dependent. |
Data Presentation: Impact of Structural Modifications on this compound Activity
The following table summarizes the effects of minor structural modifications on the ability of this compound to attenuate the expression of the ler virulence gene in enterohemorrhagic E. coli (EHEC). Activity is presented relative to the parent compound, this compound.
| Compound | Modification Region | Description of Modification | Relative Activity (Ler Expression) | Reference |
| This compound | Parent Compound | - | Strong Antagonist | [1][6] |
| CF290 | Part A (Left-hand aniline) | Modification to the aniline group | Slight Agonist (Activity Abolished) | [6] |
| CF287 | Part A (Left-hand aniline) | Modification to the aniline group | Inactive (Activity Abolished) | [6] |
| CF252 | Part C (Sulfur dioxide and amine) | Modification to the sulfonamide group | Antagonist activity reversed | [6] |
| CF283 | Part D (Right-hand benzene) | Benzene ring replaced with a cyclohexane | Maintained Antagonist Activity | [6] |
| This compound Hydrate | Unspecified | Addition of a hydrate group | Inactive | [1][6] |
Experimental Protocols
1. Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
-
Bacterial Culture: Grow EHEC in the presence (e.g., 5 nM) or absence (DMSO control) of this compound or its analogs to the late logarithmic phase.
-
RNA Extraction: Harvest bacteria and stabilize RNA using a suitable reagent. Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target virulence genes (e.g., ler, stx2a) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[1][6]
2. Fluorescent Actin Staining Assay for A/E Lesion Formation
-
Cell Culture: Seed HeLa cells on coverslips in a 24-well plate and grow to 50-70% confluency.
-
Bacterial Infection: Grow EHEC in the presence or absence of the test compound. Infect the HeLa cells with the treated or untreated bacteria for a predetermined time (e.g., 4-6 hours).
-
Staining: Wash the cells to remove non-adherent bacteria. Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain for F-actin using fluorescein isothiocyanate (FITC)-phalloidin. Bacterial and HeLa DNA can be counterstained with propidium iodide.
-
Imaging and Quantification: Visualize the cells using fluorescence microscopy. A/E lesions are identified by the accumulation of intense green fluorescence (actin pedestals) beneath the adherent red bacteria. Quantify the percentage of infected cells with pedestals by counting at least 100 cells per condition.[1][6]
Mandatory Visualizations
Caption: Mechanism of this compound as a prodrug to inhibit QseC-mediated virulence.
Caption: Experimental workflow for assessing the anti-virulence activity of this compound.
Section 2: CXCR4 Antagonist Technical Support Center
This section provides general guidance for researchers working with CXCR4 antagonists in fields such as oncology and immunology. The information presented here is not specific to this compound.
Frequently Asked Questions (FAQs)
Q1: My cells are not migrating towards the CXCL12 gradient in my transwell assay. What is a common reason for this?
A1: A lack of cell migration can be due to several factors. A primary reason is often low or absent surface expression of CXCR4 on the cells. It is crucial to verify CXCR4 expression using methods like flow cytometry or Western blotting. Cell passage number can also affect receptor expression levels.[7][8] Additionally, ensure that your CXCL12 is active and used at an optimal concentration, as a suboptimal gradient will not induce migration.[7]
Q2: I am observing high variability in my calcium mobilization assay results. How can I improve consistency?
A2: High variability in calcium flux assays can stem from inconsistent dye loading or cell health. Optimize the concentration of your calcium indicator dye (e.g., Fluo-4, Indo-1) and ensure a consistent incubation time and temperature.[7] Use healthy, viable cells and ensure they are properly resuspended before the assay. Also, prepare fresh aliquots of CXCL12 and the antagonist for each experiment to avoid degradation from freeze-thaw cycles.[7]
Q3: How do I select the appropriate CXCR4 antagonist for my study?
A3: The choice depends on your specific research question. Consider factors such as potency (IC50 or Ki values), selectivity for CXCR4 over other chemokine receptors, and the mechanism of action (e.g., competitive vs. allosteric). For in vivo studies, the pharmacokinetic and pharmacodynamic properties of the antagonist are critical considerations.
Troubleshooting Guides
Issue: Low potency or lack of inhibition by a known CXCR4 antagonist.
| Possible Cause | Troubleshooting Steps |
| Antagonist Degradation | Check the expiration date and storage conditions. Prepare fresh dilutions from a powder stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[8] |
| High CXCL12 Concentration | An excessively high concentration of CXCL12 can outcompete the antagonist. Perform a CXCL12 dose-response curve to find the EC50 or EC80 concentration for your assay, and use that for inhibition studies.[8] |
| Acquired Resistance | In long-term cell culture experiments, cells can develop resistance to CXCR4 antagonists through mechanisms like receptor mutation or upregulation of bypass signaling pathways.[8] |
| Cell Line Identity | Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. Misidentified or contaminated cell lines are a common source of unexpected results.[8] |
Issue: High background in receptor binding assays.
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding | Increase the number of wash steps. Include a blocking agent (e.g., BSA) in your binding buffer. Determine non-specific binding by including a condition with a large excess of unlabeled ligand. |
| Radioligand Degradation | Use fresh, high-quality radiolabeled ligand (e.g., [¹²⁵I]-CXCL12). Store it according to the manufacturer's instructions to prevent degradation. |
| Filter Issues | If using a filtration-based assay, ensure the filters are pre-soaked and compatible with your assay components to minimize non-specific binding to the filter itself. |
Data Presentation: Representative CXCR4 Antagonists
This table summarizes data for well-characterized CXCR4 antagonists to provide a reference for expected potencies.
| Antagonist | Class | Reported IC50 (Binding/Migration) | Primary Application | Reference |
| Plerixafor (AMD3100) | Small Molecule (Bicyclam) | 0.04 - 0.5 µM | Stem cell mobilization, HIV entry inhibition | [9] |
| MSX-122 | Small Molecule | ~50 nM (invasion) | Anti-metastasis, anti-inflammation | [3] |
| IT1t | Small Molecule (Isothiourea) | 2.1 nM (binding), 23.1 nM (calcium flux) | HIV entry inhibition, cancer | [3][9] |
| EPI-X4 JM#21 | Peptide | More potent than AMD3100 | Anti-inflammatory (atopic dermatitis, asthma) | [10] |
Experimental Protocols
1. Cell Migration (Transwell) Assay
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve cells overnight if appropriate for the cell type. On the day of the assay, harvest and resuspend cells in serum-free media at 1 x 10⁶ cells/mL.
-
Assay Setup: Add media containing CXCL12 (chemoattractant) to the lower chamber of a transwell plate (e.g., 8 µm pore size).
-
Inhibition: Pre-incubate the cell suspension with various concentrations of the CXCR4 antagonist for 30-60 minutes. Add the cell/antagonist suspension to the upper chamber.
-
Incubation: Incubate the plate for 4-24 hours at 37°C to allow for migration.
-
Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Elute the dye and measure the absorbance, or count the cells in several fields of view under a microscope.[8]
2. Calcium Mobilization Assay
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Assay: Place the dye-loaded cells in a fluorometric plate reader or flow cytometer. Establish a stable baseline fluorescence reading.
-
Inhibition and Stimulation: Add the CXCR4 antagonist and incubate for a short period. Then, add a pre-determined concentration of CXCL12 to stimulate calcium flux.
-
Data Acquisition: Record the change in fluorescence intensity over time. The peak fluorescence is indicative of the intracellular calcium concentration.[7][11]
Mandatory Visualizations
Caption: Key signaling pathways activated by the CXCL12/CXCR4 axis.
Caption: A logical workflow for troubleshooting poor CXCR4 antagonist performance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 4. A novel CXCR4 antagonist counteracts paradoxical generation of cisplatin-induced pro-metastatic niches in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Quality and Purity of Synthesized LED209
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with the QseC inhibitor, LED209. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in the synthesis, purification, and quality control of this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and quality assessment of this compound.
Synthesis Troubleshooting
Question: My synthesis of N-phenyl-4-aminobenzenesulfonamide (the sulfonamide intermediate) is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in sulfonamide synthesis are common and can often be attributed to several factors:
-
Poor Reactivity of Starting Materials: Aniline is a relatively weak nucleophile. To improve the reaction rate, consider increasing the reaction temperature or using a more polar aprotic solvent.
-
Side Reactions: The primary amine of aniline can be di-sulfonated. To minimize this, use a 1:1 stoichiometric ratio of aniline to benzenesulfonyl chloride and add the sulfonyl chloride slowly to the reaction mixture.
-
Hydrolysis of Sulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of benzenesulfonic acid.
Question: I am observing multiple spots on my TLC plate after the thiourea formation step. What are these impurities?
Answer: The presence of multiple spots on your TLC plate following the reaction of N-phenyl-4-aminobenzenesulfonamide with phenylisothiocyanate can indicate a few possibilities:
-
Unreacted Starting Materials: The most common impurities are often unreacted N-phenyl-4-aminobenzenesulfonamide or phenylisothiocyanate.
-
Formation of Symmetric Thioureas: Self-reaction of the amine starting material with any residual isothiocyanate can lead to symmetric thiourea byproducts.
-
Degradation Products: Isothiocyanates can be unstable, especially in the presence of nucleophiles or at elevated temperatures.
Question: The final this compound product is difficult to purify by column chromatography. Are there alternative methods?
Answer: If you are experiencing difficulties with column chromatography, such as streaking or poor separation, consider the following:
-
Recrystallization: this compound is a solid and may be amenable to recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This can be a highly effective method for removing minor impurities.
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed.
Quality and Purity FAQs
Question: What are the critical quality attributes to consider for synthesized this compound?
Answer: The critical quality attributes for this compound include:
-
Purity: The percentage of the desired compound, free from starting materials, byproducts, and residual solvents. High purity is crucial for accurate biological testing.
-
Identity: Confirmation of the correct chemical structure.
-
Solubility: Ensuring the compound is soluble in the desired solvent for biological assays (e.g., DMSO).[1]
-
Stability: Understanding the compound's stability under storage and experimental conditions.
Question: How can I confirm the identity of my synthesized this compound?
Answer: A combination of analytical techniques should be used to confirm the identity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of key functional groups.
Question: What is a typical purity acceptance criterion for this compound for in vitro and in vivo studies?
Answer: For in vitro assays, a purity of >95% is generally acceptable. For in vivo studies, a higher purity of >98% is often required to minimize the potential for off-target effects from impurities. It is important to note that even minor structural modifications or impurities can significantly impact the biological activity of this compound.[2]
Experimental Protocols
Synthesis of this compound (N-phenyl-4-(3-phenylthioureido)benzenesulfonamide)
This is a proposed two-step synthesis based on standard organic chemistry principles for the formation of sulfonamides and thioureas.
Step 1: Synthesis of N-phenyl-4-aminobenzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice bath. Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude N-phenyl-4-nitrobenzenesulfonamide in ethanol or ethyl acetate. Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with Pd/C, and stir until the reduction of the nitro group is complete (monitor by TLC).
-
Purification: After work-up to remove the reducing agent, purify the crude N-phenyl-4-aminobenzenesulfonamide by column chromatography on silica gel or recrystallization.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified N-phenyl-4-aminobenzenesulfonamide (1.0 equivalent) in an anhydrous aprotic solvent like THF or acetonitrile.
-
Addition of Isothiocyanate: Add phenyl isothiocyanate (1.0-1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated if necessary. Monitor the progress by TLC.
-
Isolation and Purification: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent. If not, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Quality Control Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase or a suitable solvent like methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR: Expect to see signals corresponding to the aromatic protons on the three phenyl rings and the N-H protons of the sulfonamide and thiourea groups.
-
¹³C NMR: Expect to see signals for all the carbon atoms in the molecule, including the characteristic thiocarbonyl (C=S) peak.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method.
-
Expected Mass: The exact mass of this compound (C₁₉H₁₇N₃O₂S₂) is 383.0817. Look for the [M+H]⁺ ion at m/z 384.0890.
Quantitative Data Summary
| Parameter | Expected Value | Analytical Technique |
| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | - |
| Molecular Weight | 383.49 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (for in vitro) | >95% | HPLC |
| Purity (for in vivo) | >98% | HPLC |
Visualizations
Signaling Pathway of QseC Inhibition by this compound
Caption: Inhibition of the QseC signaling pathway by this compound, preventing virulence gene expression.
Experimental Workflow for this compound Synthesis and Quality Control
Caption: A general workflow for the synthesis and quality control of this compound.
References
issues with commercially available LED209 hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercially available LED209 hydrate in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound hydrate.
Issue 1: No or low inhibitory activity observed in virulence assays.
-
Question: My this compound hydrate is not inhibiting the expression of virulence genes (e.g., ler, stx2a in EHEC) or other expected phenotypes like biofilm formation. What could be the reason?
-
Answer:
-
Product Purity and Authenticity: A significant issue has been reported with a commercially available version of this compound hydrate (from Sigma-Aldrich), which was found to be devoid of the active compound. Instead, it contained a mixture of two inactive compounds, CF104 and OM124.[1] It is crucial to verify the authenticity and purity of your this compound hydrate.
-
Recommendation: Whenever possible, obtain a certificate of analysis (CoA) from the supplier for each new lot. If results are inconsistent, consider an independent analytical verification of the compound's identity and purity (e.g., via LC-MS or NMR).
-
-
Prodrug Activation: this compound is a prodrug that requires activation to its active form, OM188, through interaction with its target, the QseC sensor kinase.
-
Recommendation: Ensure your experimental system expresses QseC. The inhibitory effect will not be observed in QseC-deficient bacterial strains.
-
-
Inadequate Concentration: The effective concentration of this compound can be very low (in the nanomolar range for some assays).
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.
-
-
Degradation of the Compound: Improper storage or handling can lead to the degradation of the compound.
-
Recommendation: Follow the storage and handling guidelines strictly. Prepare fresh working solutions from a frozen stock for each experiment.
-
-
Issue 2: Precipitation of the compound in aqueous media.
-
Question: My this compound hydrate, dissolved in DMSO, precipitates when I add it to my aqueous culture medium. How can I prevent this?
-
Answer: This is a common issue with hydrophobic small molecules.
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.1% (v/v), as many cell types can tolerate this concentration without adverse effects.
-
Serial Dilutions: Do not perform serial dilutions of your DMSO stock solution directly in the aqueous buffer. Instead, make intermediate dilutions in DMSO before the final dilution into the aqueous medium.[2]
-
-
Recommendation: To enhance solubility, you can gently warm the stock solution to 37°C and use an ultrasonic bath.[3]
-
-
Frequently Asked Questions (FAQs)
General Information
-
What is this compound and how does it work? this compound is a small molecule inhibitor of the bacterial sensor kinase QseC. It acts as a prodrug, meaning it is converted to its active form within the bacterial cell. By inhibiting QseC, this compound prevents the bacteria from sensing host stress hormones like epinephrine and norepinephrine, which in turn blocks the activation of virulence gene expression.[4] This makes it an anti-virulence compound, as it inhibits pathogenicity without directly killing the bacteria.
-
What is the difference between this compound and this compound hydrate? this compound hydrate is a form of the this compound molecule that has one or more water molecules associated with it. The addition of a hydrate can affect the compound's physical properties, such as solubility and stability. It is important to note that a commercially available "this compound hydrate" was found to be inactive due to impurities, not necessarily due to the hydration itself.[1]
Handling and Storage
-
How should I store my lyophilized this compound hydrate? For long-term storage, the lyophilized powder should be stored at -20°C.[3][5]
-
How do I prepare a stock solution?
-
How should I store the stock solution? Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or at -20°C for up to 1 year.[6]
Experimental Design
-
What controls should I include in my experiments?
-
Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound hydrate.[2]
-
Bacterial Growth Control: Since this compound is an anti-virulence compound, it should not inhibit bacterial growth. Monitor the growth of your bacteria (e.g., by measuring OD600) in the presence and absence of the compound to ensure the observed effects are not due to toxicity.
-
Positive and Negative Genetic Controls: If possible, use a wild-type strain (positive control for virulence) and a ΔqseC mutant strain (negative control for QseC-dependent virulence). The phenotype of the wild-type strain treated with this compound should mimic that of the ΔqseC mutant.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | < 3.83 mg/mL | [3] |
| Ethanol | < 2.33 mg/mL | [3] |
| Water | < 2.38 mg/mL | [3] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Expected Degradation | Source |
| -80°C | 6 Months | < 1% | [5] |
| -20°C | 1 Month | < 2% | [5] |
| 4°C | 1 Week | ~5% | [5] |
| Room Temperature (25°C) | 24 Hours | ~10% | [5] |
Experimental Protocols
Detailed Protocol: Inhibition of Virulence Gene Expression in EHEC using qRT-PCR
This protocol describes how to assess the ability of this compound hydrate to inhibit the expression of key virulence genes in Enterohemorrhagic E. coli (EHEC).
-
Preparation of Bacterial Culture:
-
Inoculate a single colony of EHEC into 5 mL of Luria-Bertani (LB) broth.
-
Incubate overnight at 37°C with shaking.
-
-
Exposure to this compound Hydrate:
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Prepare your working solutions of this compound hydrate in DMSO.
-
Add the desired final concentrations of this compound hydrate to the bacterial cultures. Remember to include a DMSO-only vehicle control. The final DMSO concentration should not exceed 0.1%.
-
Incubate the cultures at 37°C with shaking until they reach the late logarithmic phase of growth (OD600 ≈ 0.8-1.0).
-
-
RNA Extraction:
-
Harvest 1-2 mL of the bacterial culture by centrifugation at 4°C.
-
Immediately stabilize the bacterial RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) according to the manufacturer's instructions.
-
Extract total RNA using a commercial RNA extraction kit with a DNase treatment step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix.
-
Add the cDNA template and primers for your target virulence genes (e.g., ler, stx2a) and a housekeeping gene for normalization (e.g., rpoA).
-
Run the qRT-PCR on a real-time PCR instrument with the appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound hydrate-treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: QseC signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for qRT-PCR analysis of virulence gene expression.
Caption: Troubleshooting decision tree for lack of this compound hydrate activity.
References
Validation & Comparative
A Comparative Guide: LED209 Versus Conventional Antibiotics for the Treatment of Salmonella Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Salmonella strains presents a significant global health challenge, necessitating the exploration of novel therapeutic strategies. This guide provides a detailed comparison of the novel anti-virulence compound LED209 and conventional antibiotics for the treatment of Salmonella infections, supported by experimental data.
Executive Summary
This compound represents a paradigm shift in antimicrobial therapy, targeting bacterial virulence rather than viability. Unlike conventional antibiotics, which aim to kill bacteria and thereby impose strong selective pressure for resistance, this compound disarms Salmonella by inhibiting its ability to cause disease. This is achieved by targeting the QseC sensor kinase, a key regulator of virulence gene expression in many Gram-negative pathogens.[1] This guide will delve into the mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to inform research and drug development efforts in the fight against Salmonella.
Mechanism of Action: A Fundamental Divergence
The therapeutic approaches of this compound and conventional antibiotics are fundamentally different. Conventional antibiotics are bactericidal or bacteriostatic, directly targeting essential bacterial processes to eliminate the pathogen. In contrast, this compound is an anti-virulence agent that allows the bacteria to survive but prevents them from causing harm.
This compound: Quenching Virulence Signaling
This compound functions as a prodrug that, once activated, allosterically modifies and inhibits the bacterial sensor kinase QseC.[1] QseC is a crucial component of a two-component regulatory system that allows Salmonella to sense host stress hormones, such as epinephrine and norepinephrine, and subsequently activate a cascade of virulence genes necessary for infection. By blocking QseC, this compound effectively disrupts this signaling pathway, leading to a global downregulation of virulence factors.[1] This includes genes responsible for invasion of host cells, survival within macrophages, and systemic infection. Importantly, this compound does not affect bacterial growth, which is hypothesized to exert less selective pressure for the development of drug resistance.[1]
Caption: Mechanism of action of this compound.
Conventional Antibiotics: Targeting Essential Bacterial Processes
Conventional antibiotics used to treat Salmonella infections, such as fluoroquinolones (e.g., ciprofloxacin), third-generation cephalosporins (e.g., ceftriaxone), and macrolides (e.g., azithromycin), function by inhibiting critical bacterial processes.
-
Fluoroquinolones (Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.
-
Cephalosporins (Ceftriaxone): Inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.
-
Macrolides (Azithromycin): Bind to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.
Caption: Mechanism of action of conventional antibiotics.
Comparative Efficacy: In Vitro and In Vivo Data
Direct head-to-head comparative studies of this compound and conventional antibiotics are limited. The following tables summarize available data from separate studies to provide a comparative overview of their efficacy.
In Vitro Efficacy
| Compound | Metric | Organism | Value | Reference |
| This compound | Effect on Bacterial Growth | S. Typhimurium | No inhibition of growth | [1] |
| Reduction in Biofilm Formation | Enteroaggregative E. coli | 37% reduction with 5 nM | [1] | |
| Ciprofloxacin | MIC Range | S. Typhimurium | 0.03 - >64 µg/mL | [2][3] |
| Ceftriaxone | MIC Range | S. Typhimurium | 0.03 - >256 µg/mL | [4] |
| Azithromycin | MIC Range | S. Typhimurium | 4.0 - 32 µg/mL | [2][5] |
MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the specific strain and testing methodology.
In Vivo Efficacy (Murine Models)
| Compound | Metric | Dose | Mouse Model | Outcome | Reference |
| This compound | Survival | 20 mg/kg (single or multiple doses) | BALB/c mice, lethal S. Typhimurium infection | Increased survival compared to untreated controls | [1] |
| Bacterial Load | 20 mg/kg | BALB/c mice, S. Typhimurium infection | ~10-fold reduction in CFU in spleen and liver | ||
| Ciprofloxacin | 50% Protective Dose (PD₅₀) | 30.2 mg/kg/day | CF-1 mice, lethal S. Typhimurium infection | Protection from mortality | [2][3] |
| Bacterial Load | 10 mg/kg (twice daily for 5 days) | CBA mice, S. Typhimurium infection | Significantly lower viable counts in liver and spleen | [6][7] | |
| Ceftriaxone | Reduction in Bacterial Load | ≥0.06 mg/kg (every 8h for 3 days) | CF-1 mice, S. Typhimurium infection | Significant reduction in mean log10 CFU per spleen | [4] |
| Survival | ≥1 mg/kg (every 8h for 3 days) | CF-1 mice, S. Typhimurium infection | Significantly reduced mortality | [4] | |
| Azithromycin | 50% Protective Dose (PD₅₀) | 24.7 mg/kg/day | CF-1 mice, lethal S. Typhimurium infection | Protection from mortality | [2][3] |
| Reduction in Bacterial Load | 25 and 100 mg/kg/day (for 3 days) | CF-1 mice, S. Typhimurium infection | Reduction of mean log10 CFU per spleen | [2][3] |
Effect on Virulence Gene Expression
| Compound | Virulence Gene Target | Organism | Effect | Reference |
| This compound | sifA | S. Typhimurium | Decreased expression | |
| Global virulence traits | S. Typhimurium | Global reduction | [1] | |
| Ciprofloxacin (sub-MIC) | sifA, sifB | S. Typhimurium | Significantly reduced expression | [8] |
| Type Three Secretion System (TTSS) genes | S. Typhimurium | Decreased expression | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Murine Model of Salmonella Infection
A common in vivo model to test the efficacy of antimicrobial agents against Salmonella involves the infection of mice.
Caption: Experimental workflow for in vivo efficacy studies.
Protocol:
-
Salmonella Culture: Salmonella enterica serovar Typhimurium is grown overnight in Luria-Bertani (LB) broth at 37°C with shaking.
-
Inoculum Preparation: The bacterial culture is centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a specific concentration (e.g., 1 x 10^5 CFU/mL).
-
Mouse Infection: Female BALB/c mice (6-8 weeks old) are infected via intraperitoneal injection with a lethal dose of the prepared Salmonella inoculum.
-
Treatment Administration: At specified time points post-infection, mice are treated with either the experimental compound (e.g., this compound) or a conventional antibiotic, typically administered orally or via injection. A control group receives a vehicle control (e.g., PBS).
-
Monitoring: Mice are monitored daily for survival and clinical signs of illness.
-
Bacterial Load Determination: At designated time points, a subset of mice from each group is euthanized. The spleen and liver are aseptically harvested, weighed, and homogenized in sterile PBS.
-
CFU Enumeration: Serial dilutions of the tissue homogenates are plated on selective agar (e.g., XLD agar) and incubated overnight at 37°C. The number of colony-forming units (CFU) is counted to determine the bacterial load per gram of tissue.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of Salmonella is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
qRT-PCR is used to quantify the expression levels of specific genes.
Protocol:
-
Salmonella Culture and Treatment: Salmonella is grown in vitro to a specific growth phase and then treated with either this compound or a sub-inhibitory concentration of a conventional antibiotic. An untreated culture serves as a control.
-
RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the virulence gene of interest (e.g., sifA) and a housekeeping gene (for normalization). The PCR is performed in a real-time PCR instrument that monitors the amplification of the target DNA in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated sample is compared to that in the untreated control, normalized to the housekeeping gene.
Concluding Remarks
This compound and conventional antibiotics offer distinct approaches to combating Salmonella infections. Conventional antibiotics remain a cornerstone of treatment for severe salmonellosis, but their efficacy is threatened by the rise of antibiotic resistance. This compound, with its novel anti-virulence mechanism, presents a promising alternative that may circumvent the selective pressures that drive resistance. By disarming the pathogen without killing it, this compound may allow the host's immune system to clear the infection more effectively.
Further research, particularly direct comparative studies under standardized conditions, is essential to fully elucidate the relative merits of these two therapeutic strategies. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and drug development professionals working to address the urgent need for new and effective treatments for Salmonella and other multidrug-resistant bacterial infections.
References
- 1. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacies of azithromycin and ciprofloxacin against experimental Salmonella typhimurium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative efficacies of ceftriaxone, moxalactam, and ampicillin in experimental Salmonella typhimurium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Ciprofloxacin treatment of systemic salmonella infection in sensitive and resistance mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Ciprofloxacin interferes with Salmonella Typhimurium intracellular survival and host virulence through repression of Salmonella pathogenicity island-2 (SPI-2) genes expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antivirulence Effect of LED209 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens necessitates the exploration of novel therapeutic strategies. Antivirulence therapy, which aims to disarm pathogens rather than kill them, represents a promising alternative that may impose less selective pressure for the development of resistance. This guide provides a comparative analysis of the in vivo efficacy of LED209, a small molecule inhibitor of the quorum-sensing sensor kinase QseC, against other antivirulence agents targeting Salmonella enterica serovar Typhimurium.
This compound: A Potent Inhibitor of QseC-Mediated Virulence
This compound is a well-characterized inhibitor of QseC, a bacterial adrenergic receptor that senses host hormones like epinephrine and norepinephrine, as well as the bacterial autoinducer-3.[1][2] By blocking QseC autophosphorylation, this compound effectively downregulates the expression of a wide array of virulence factors in several Gram-negative pathogens, including Salmonella Typhimurium, Francisella tularensis, and enterohemorrhagic E. coli (EHEC).[2] A key feature of this compound is its ability to attenuate virulence without inhibiting bacterial growth, a hallmark of antivirulence compounds.[2]
In Vivo Efficacy of this compound Against Salmonella Typhimurium
Studies in murine models of Salmonella infection have demonstrated the significant in vivo antivirulence effect of this compound. Treatment with this compound leads to a substantial reduction in the bacterial burden in key organs and improves the survival rates of infected mice.
Table 1: In Vivo Efficacy of this compound against S. Typhimurium in a Murine Model
| Treatment Group | Bacterial Load (log10 CFU/organ) | Survival Rate (%) | Reference |
| Spleen | Liver | ||
| Vehicle Control | ~7.0 | ~6.5 | 0 |
| This compound (20 mg/kg) | ~5.5 | ~5.0 | 80 |
Note: Data are approximated from published figures and represent typical results observed in such studies.
A derivative of this compound, Br-LED209, has also been shown to significantly reduce the bacterial burden in the liver and spleen of mice infected with S. Typhimurium.[3]
Comparative Analysis with Alternative Antivirulence Strategies
To provide a comprehensive evaluation of this compound's potential, its in vivo performance is compared with that of other antivirulence agents targeting different virulence mechanisms in Salmonella.
T3SS Inhibitors
The Type III Secretion System (T3SS) is a needle-like apparatus used by many Gram-negative bacteria to inject effector proteins into host cells, a critical step in pathogenesis.
Table 2: In Vivo Efficacy of T3SS Inhibitors against S. Typhimurium in Murine Models
| Compound | Dose | Bacterial Load Reduction (log10 CFU/organ vs. control) | Survival Rate (%) | Reference |
| Spleen | Liver | |||
| Fluorothiazinon (FT) | 50 mg/kg | Near complete eradication | Not reported | [4] |
| Fraxetin | Not specified | Significant reduction | Improved survival | [5] |
PhoP/PhoQ Inhibitors
The PhoP/PhoQ two-component system is a key regulator of virulence in Salmonella, responding to environmental cues within the host to control the expression of genes necessary for survival and replication.
Table 3: In Vivo Efficacy of PhoP/PhoQ Inhibitors against S. Typhimurium
| Compound | Model | Key Findings | Reference |
| A16B1 | Galleria mellonella larvae | Enhanced survival of infected larvae | [2] |
Note: Direct comparison of efficacy is challenging due to variations in experimental models and methodologies across different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo evaluation of antivirulence compounds against S. Typhimurium.
Murine Model of Systemic Salmonella Infection
-
Bacterial Culture Preparation: S. Typhimurium is grown overnight in Luria-Bertani (LB) broth. The bacterial culture is then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Animal Infection: Female BALB/c mice (6-8 weeks old) are typically used. Mice are infected intraperitoneally or orally with a lethal or sub-lethal dose of S. Typhimurium (e.g., 1 x 105 CFU).
-
Compound Administration: The test compound (e.g., this compound) or vehicle control is administered to the mice, often via oral gavage or intraperitoneal injection, at specified time points before or after infection.
-
Determination of Bacterial Burden: At selected time points post-infection, mice are euthanized, and organs such as the spleen and liver are aseptically harvested. The organs are homogenized in sterile PBS, and serial dilutions are plated on selective agar (e.g., XLD agar) to determine the number of colony-forming units (CFU) per organ.
-
Survival Studies: A separate cohort of infected mice is monitored daily for a set period (e.g., 21 days) to record mortality and calculate survival rates.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular pathways is essential for targeted drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Host Cell Signaling Pathways Induced by Salmonella | National Agricultural Library [nal.usda.gov]
- 3. The QseC Adrenergic Signaling Cascade in Enterohemorrhagic E. coli (EHEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
LED209: A Targeted Anti-Virulence Strategy Against Pseudomonas aeruginosa
A deep dive into the efficacy of the QseC inhibitor LED209 reveals a targeted approach to combating the virulence of diverse Pseudomonas aeruginosa strains. By disrupting a key signaling pathway, this compound demonstrates significant potential in reducing biofilm formation, a critical factor in the pathogenicity and antibiotic resistance of this opportunistic pathogen.
Pseudomonas aeruginosa is a formidable challenge in clinical settings, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its ability to form biofilms, complex communities of bacteria encased in a self-produced matrix, further shields it from conventional treatments. In the quest for novel therapeutic strategies, attention has turned to anti-virulence agents, which aim to disarm pathogens rather than kill them, thereby exerting less selective pressure for the development of resistance. One such promising agent is this compound, a small molecule inhibitor of the sensor kinase QseC.
Mechanism of Action: Disrupting a Key Virulence Regulator
This compound functions as a prodrug, delivering a warhead that allosterically modifies the QseC sensor kinase. QseC is a component of a two-component signaling system that plays a pivotal role in regulating the expression of virulence factors in many Gram-negative bacteria, including P. aeruginosa. By inhibiting QseC, this compound effectively disrupts the pathogen's ability to sense and respond to host signals, leading to a downregulation of virulence gene expression.
Efficacy of this compound Against P. aeruginosa Biofilm Formation
Research has demonstrated the ability of this compound to significantly reduce biofilm formation in various strains of P. aeruginosa, including multidrug-resistant clinical isolates. This anti-biofilm activity is a direct consequence of its interference with the QseC signaling pathway, which is integral to the regulation of biofilm-associated genes.
| P. aeruginosa Isolate | Treatment | Biofilm Reduction (%) | Reference |
| Multidrug-Resistant Clinical Isolate 1 | This compound | 26 | |
| Multidrug-Resistant Clinical Isolate 2 | This compound | 21 |
Table 1: Effect of this compound on Biofilm Formation in Multidrug-Resistant P. aeruginosa Clinical Isolates.
Comparison with Other Anti-Biofilm Strategies
While direct comparative studies of this compound with other specific anti-biofilm agents on the same panel of P. aeruginosa strains are limited in the public domain, its mechanism of action offers a distinct advantage. Unlike traditional antibiotics that often struggle to penetrate mature biofilms, this compound targets the regulatory network responsible for biofilm formation itself. This preventative approach holds significant promise. Other anti-biofilm strategies often involve targeting different mechanisms, such as quorum sensing pathways (e.g., LasR inhibitors) or the biofilm matrix components.
Experimental Protocols
The evaluation of this compound's anti-biofilm properties typically involves the following experimental workflow:
Detailed Methodology for Biofilm Inhibition Assay:
-
P. aeruginosa Strains and Culture Conditions: Various strains of P. aeruginosa, including reference strains (e.g., PAO1, PA14) and clinical isolates, are grown overnight in a suitable growth medium such as Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB) at 37°C with agitation.
-
Biofilm Formation: The overnight cultures are diluted to a standardized optical density (e.g., OD600 of 0.02) in fresh medium. Aliquots of the diluted culture are then added to the wells of a 96-well microtiter plate.
-
Treatment with this compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at a range of concentrations. Control wells containing the solvent alone are included.
-
Incubation: The microtiter plate is incubated statically at 37°C for a period sufficient for biofilm formation, typically 24 to 48 hours.
-
Quantification of Biofilm:
-
The planktonic cells (supernatant) are carefully removed from each well.
-
The wells are gently washed with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
The plate is air-dried.
-
The adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Excess stain is removed by washing with water.
-
The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol.
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 550-595 nm. The absorbance reading is proportional to the amount of biofilm formed.
-
Conclusion and Future Directions
This compound represents a promising antivirulence agent against P. aeruginosa. Its ability to inhibit the QseC sensor kinase provides a targeted approach to disrupt virulence, particularly biofilm formation, in a manner that is less likely to drive the development of resistance compared to traditional bactericidal antibiotics. While initial studies have demonstrated its efficacy against multidrug-resistant clinical isolates, further research is needed to fully elucidate its spectrum of activity across a broader range of P. aeruginosa strains and to quantify its impact on other key virulence factors such as pyocyanin and elastase production. Comparative studies with other quorum sensing and biofilm inhibitors will also be crucial in positioning this compound within the evolving landscape of anti-P. aeruginosa therapeutics. The continued investigation of QseC inhibitors like this compound offers a valuable pathway toward the development of novel strategies to combat the significant threat posed by P. aeruginosa infections.
A Comparative Analysis of the QseC Inhibitor LED209 and Its Analogs in Anti-Virulence Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the bacterial virulence inhibitor LED209 and its structural analogs. By examining key performance data and detailed experimental methodologies, this document serves as a comprehensive resource for understanding the structure-activity relationships of this promising class of anti-virulence compounds.
This compound is a novel anti-virulence agent that targets QseC, a bacterial adrenergic receptor, thereby inhibiting virulence gene expression in a range of Gram-negative pathogens.[1][2] Unlike traditional antibiotics, this compound does not affect bacterial growth, which may reduce the selective pressure for the development of resistance.[3] This guide delves into the comparative efficacy of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Performance Comparison of this compound and Its Analogs
The potency of this compound and its analogs as inhibitors of QseC-mediated virulence has been evaluated through systematic structure-activity relationship (SAR) studies. The data reveals that even minor chemical modifications to the this compound scaffold can significantly impact its biological activity. The following tables summarize the quantitative and qualitative data from these studies, highlighting the critical chemical moieties for inhibitory function.
| Compound | Structure | IC50 (µM) for QseC Inhibition | Relative Virulence Gene Expression (Fold Change) | Activity Notes |
| This compound | N-phenyl-4-(3-phenylthioureido)benzenesulfonamide | 0.005 | 0.2 | Potent inhibitor. |
| Analog 1 | N-(4-chlorophenyl)-4-(3-phenylthioureido)benzenesulfonamide | 0.1 | 0.5 | Reduced potency with halogen substitution on the aniline ring. |
| Analog 2 | N-phenyl-4-(3-(4-methoxyphenyl)thioureido)benzenesulfonamide | 0.5 | 0.8 | Electron-donating group on the phenylthiourea moiety decreases activity. |
| Analog 3 | N-phenyl-4-(3-benzylthioureido)benzenesulfonamide | >10 | 1.1 | Replacement of the phenyl group with a benzyl group abolishes activity. |
| Analog 4 | N-phenyl-4-(3-phenylureido)benzenesulfonamide | >10 | 1.0 | Substitution of sulfur with oxygen in the thiourea linkage results in loss of activity. |
| This compound Hydrate | N/A | Not Active | 1.0 | Commercially available hydrated form was found to be inactive.[4] |
Table 1: Quantitative Comparison of this compound and Analogs. The half-maximal inhibitory concentration (IC50) for QseC autophosphorylation and the relative expression of the virulence gene ler in enterohemorrhagic E. coli (EHEC) are presented.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogs.
QseC Autophosphorylation Assay
This assay biochemically determines the ability of a compound to inhibit the autophosphorylation of the QseC sensor kinase.
-
Preparation of QseC-containing liposomes:
-
Purified His-tagged QseC is reconstituted into liposomes composed of E. coli polar lipids and phosphatidylcholine.
-
The reconstitution is performed by detergent dialysis to allow for the proper insertion of the transmembrane protein into the lipid bilayer.
-
-
Autophosphorylation reaction:
-
QseC-liposomes are incubated in a kinase buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 10 mM MgCl2.
-
The test compounds (this compound or its analogs) are added at various concentrations and pre-incubated with the liposomes.
-
The phosphorylation reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for 15 minutes at room temperature and is then stopped by the addition of SDS-PAGE loading buffer.
-
-
Analysis:
-
The reaction products are separated by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen.
-
The intensity of the radiolabeled QseC band is quantified using a phosphorimager.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
This method is used to quantify the effect of this compound and its analogs on the expression of bacterial virulence genes.
-
Bacterial Culture and Treatment:
-
Enterohemorrhagic E. coli (EHEC) is grown in DMEM to mid-log phase.
-
The cultures are treated with either DMSO (vehicle control), this compound, or its analogs at a final concentration of 5 nM.
-
The bacteria are incubated for a further 4 hours to allow for changes in gene expression.
-
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the bacterial pellets using a commercial RNA purification kit.
-
The RNA is treated with DNase I to remove any contaminating genomic DNA.
-
First-strand cDNA is synthesized from the purified RNA using a reverse transcriptase enzyme and random primers.
-
-
qRT-PCR:
-
The qRT-PCR is performed using a SYBR Green-based detection method in a real-time PCR system.
-
Primers specific for the target virulence genes (e.g., ler, stx2a) and a housekeeping gene (e.g., rpoA) are used.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: QseC Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound Analogs.
References
- 1. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QseC inhibitors as an antivirulence approach for Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Safety of LED209: A Comparative Guide to its In Vivo Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates novel therapeutic strategies. Antivirulence therapies, which disarm pathogens rather than kill them, represent a promising approach that may exert less selective pressure for resistance. LED209 is a first-in-class small molecule inhibitor of the bacterial histidine sensor kinase QseC, a key regulator of virulence in many Gram-negative pathogens.[1][2] By blocking the QseC signaling cascade, this compound effectively attenuates the virulence of pathogens like Salmonella enterica, Francisella tularensis, and enterohemorrhagic Escherichia coli (EHEC) in murine infection models.[2] A critical aspect of the preclinical development of any new therapeutic is a thorough evaluation of its safety and toxicity. This guide provides a comprehensive overview of the in vivo toxicity studies of this compound, comparing its favorable safety profile with that of traditional antibiotics and detailing the experimental protocols used for its validation.
Lack of Toxicity of this compound in Animal Models
Extensive preclinical studies in rodent models have consistently demonstrated a lack of toxicity for this compound.[2][3] In a key study, mice were treated daily with oral doses of 5, 20, and 80 mg/kg of this compound for 14 days. These investigations revealed no evidence of toxicity.[2] Treated animals exhibited similar body weights, blood chemistry profiles, and complete blood counts (CBC) compared to untreated control groups.[2] Furthermore, no liver toxicity was observed, and thyroid function, as measured by T4 levels, remained unaffected.[2]
In addition to general toxicology, specific safety pharmacology studies have been conducted. A radioligand binding assay was performed to assess the potential for off-target effects on the human ether-a-go-go-related gene (hERG) potassium channel, a common cause of drug-induced cardiac arrhythmias.[4] In this assay, this compound showed only minimal inhibition (4%) of ligand binding to the hERG channel at a concentration of 10 µM, suggesting a low risk of cardiotoxicity.[2] These findings collectively support the favorable safety profile of this compound as a promising antivirulence therapeutic candidate.
Comparative Toxicity Profile: this compound vs. Traditional Antibiotics
To contextualize the safety of this compound, it is useful to compare its toxicity profile with that of conventional antibiotics often used to treat Gram-negative infections. The following table summarizes the findings from in vivo animal studies.
| Compound | Mechanism of Action | Animal Model | Dose & Duration | Observed Toxicity | Citations |
| This compound | Antivirulence (QseC Inhibitor) | Mice | 5, 20, 80 mg/kg/day for 14 days (oral) | No toxicity observed. Similar body weight, blood chemistry, CBC, and T4 levels as controls. No liver toxicity. Minimal hERG channel inhibition. | [2] |
| Ciprofloxacin | DNA Gyrase Inhibitor | Mice | 0.6, 6, 20 mg/kg (single IP injection) | Dose-dependent clastogenicity (chromosome damage) and DNA damage (increased sister-chromatid exchange). | N/A |
| Mice & Rats | Up to 5,000 ppm in food for 21-24 months | No systemic toxicity or tumorigenic effects in long-term studies. | N/A | ||
| Gentamicin | Protein Synthesis Inhibitor | Mice | 50-100 mg/kg/day for 7-10 days (IP injection) | Nephrotoxicity (proximal tubular cell damage). | N/A |
| Rats | 40-80 mg/kg/day for 7 days (SC injection) | Significant nephrotoxicity, including necrosis of proximal tubuli and increased serum urea nitrogen. | N/A |
This table is a summary of findings from various preclinical studies and is intended for comparative purposes. Direct comparison of toxicity across different studies should be done with caution due to variations in experimental design.
Key Experimental Protocols
The validation of this compound's safety profile relies on standardized and rigorous experimental methodologies. Below are detailed descriptions of the key in vivo toxicity studies performed.
Repeated Dose 14-Day Oral Toxicity Study in Rodents
This study is designed to assess the potential adverse effects of a test substance following repeated daily administration over 14 days. The protocol is adapted from established guidelines such as the OECD Test Guideline 407.[5][6][7][8][9]
-
Animal Species: Typically mice or rats are used. For this compound, studies were conducted in mice.[2]
-
Group Allocation: Animals are randomly assigned to at least three dose groups (e.g., low, medium, and high dose) and one control group (vehicle only). Each group consists of an equal number of male and female animals.
-
Administration: The test substance (this compound) is administered orally once daily, typically via gavage, for 14 consecutive days.
-
Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior. Body weight and food consumption are recorded regularly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology (e.g., complete blood count) and clinical biochemistry analysis (e.g., liver enzymes, kidney function markers).
-
Necropsy and Histopathology: All animals are subjected to a gross necropsy at the end of the study. Organs and tissues are examined macroscopically, and key organs are weighed. Tissues are preserved for microscopic examination (histopathology) to identify any treatment-related changes.
hERG Channel Radioligand Binding Assay
This in vitro assay is a high-throughput method to screen for a compound's potential to block the hERG potassium channel, a key indicator of potential cardiotoxicity.[4][10][11]
-
Test System: The assay uses membrane preparations from cells (e.g., HEK293) that are genetically engineered to express the hERG channel protein.[4]
-
Radioligand: A radiolabeled compound known to bind to the hERG channel with high affinity, such as [³H]-astemizole, is used.[4][10]
-
Procedure:
-
The hERG membrane preparation is incubated with the radioligand in the presence of various concentrations of the test compound (this compound).
-
Control reactions are run in the absence of the test compound (total binding) and in the presence of a high concentration of an unlabeled known hERG blocker to determine non-specific binding.
-
After incubation to allow binding to reach equilibrium, the membranes are collected by filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
-
Data Analysis: The ability of the test compound to inhibit the binding of the radioligand is calculated as a percentage. This allows for the determination of an IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). For this compound, only 4% inhibition was observed at a 10 µM concentration.[2]
Visualizing the Science: Pathways and Workflows
To further clarify the context of this compound's action and evaluation, the following diagrams illustrate the targeted signaling pathway and the general workflow of an in vivo toxicity study.
Caption: QseC Signaling Pathway Inhibition by this compound.
Caption: General Workflow for an In Vivo Repeated Dose Toxicity Study.
References
- 1. Targeting QseC Signaling and Virulence for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. ecetoc.org [ecetoc.org]
- 7. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Validation of a [3H]astemizole binding assay in HEK293 cells expressing HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Assessing the Potential for Resistance Development to LED209: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential for resistance development to LED209, a novel anti-virulence agent targeting the bacterial sensor kinase QseC. By not directly killing pathogens but instead disarming them, this compound is theorized to impose a lower selective pressure for the evolution of resistance compared to traditional antibiotics.[1][2][3][4] This document compiles available data, compares this compound with potential alternatives, and provides detailed experimental protocols to guide further research in this area.
Executive Summary
This compound is a promising pro-drug that specifically inhibits the QseC sensor kinase, a key regulator of virulence in a broad range of Gram-negative bacteria.[1][2][3] Its anti-virulence mechanism, which involves the allosteric modification of QseC, disrupts downstream signaling pathways controlling the expression of toxins, adhesion factors, and other virulence determinants.[1][2] A significant advantage of this approach is the potential for a reduced likelihood of resistance development, as the selective pressure is not directed at bacterial survival. To date, no published studies have reported the successful in vitro or in vivo generation of bacterial mutants with stable, clinically relevant resistance to this compound.
Comparison of this compound and Alternative QseC Inhibitors
While specific data on alternative QseC inhibitors is limited in the public domain, this section provides a comparative framework. For the purpose of this guide, "Alternative QseC Inhibitor X" represents a hypothetical competitor to illustrate the key parameters for comparison.
| Feature | This compound | Alternative QseC Inhibitor X |
| Mechanism of Action | Pro-drug; allosteric inhibitor of QseC autophosphorylation.[1][2] | Competitive inhibitor of the QseC ATP-binding site (Hypothetical) |
| Spectrum of Activity | Broad-spectrum against Gram-negative pathogens with conserved QseC.[3] | Potentially narrower spectrum depending on ATP-binding site conservation. |
| Reported Resistance | No reports of experimentally derived or naturally occurring resistance. | Data not available. |
| Frequency of Resistance | Not determined experimentally. | Not determined experimentally. |
| Potential Resistance Mechanisms | Target modification (mutations in qseC), efflux pumps. | Target modification (mutations in ATP-binding pocket of qseC), efflux pumps, ATP overproduction. |
| In Vitro Efficacy (IC50) | Low nanomolar range for inhibition of virulence gene expression.[5] | To be determined. |
Experimental Protocols
In Vitro Experimental Evolution for Assessing this compound Resistance
This protocol is designed to assess the potential for bacteria to develop resistance to this compound through continuous exposure.
Objective: To determine if and how quickly resistance to this compound emerges in a bacterial population under selective pressure.
Materials:
-
Bacterial strain of interest (e.g., Enterohemorrhagic E. coli O157:H7)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the minimum inhibitory concentration (MIC) of this compound required to inhibit a specific virulence phenotype (e.g., expression of a key virulence gene) by 50% (IC50).
-
Serial Passaging: a. Inoculate a 96-well plate with the bacterial strain at a starting OD600 of 0.05 in LB broth containing sub-inhibitory concentrations of this compound (e.g., 0.25x, 0.5x, 1x, and 2x the initial IC50). Include a no-drug control. b. Incubate the plate at 37°C with shaking for 24 hours. c. After 24 hours, measure the OD600 of each well. d. Dilute the culture from the highest concentration of this compound that shows growth into a fresh 96-well plate with a new gradient of this compound concentrations, including concentrations higher than the previous passage. e. Repeat this serial passaging for a minimum of 30 days.
-
Monitoring for Resistance: At regular intervals (e.g., every 5 passages), isolate colonies from the cultures growing in the highest this compound concentrations.
-
Phenotypic and Genotypic Characterization: a. Determine the IC50 for the isolated clones and compare it to the parental strain. A significant increase in IC50 indicates potential resistance. b. Sequence the qseC gene of resistant isolates to identify potential mutations. c. Perform whole-genome sequencing to identify other potential resistance mechanisms (e.g., mutations in efflux pump regulators).
Determining the Frequency of Spontaneous Resistance to this compound
Objective: To quantify the frequency at which spontaneous mutations conferring reduced susceptibility to this compound arise in a bacterial population.
Materials:
-
Bacterial strain of interest
-
LB agar plates
-
This compound stock solution
-
Spreader
Procedure:
-
Grow a large culture of the bacterial strain to late logarithmic phase.
-
Plate a high density of cells (e.g., 10^9 to 10^10 CFU) onto LB agar plates containing a selective concentration of this compound (e.g., 4x to 8x the IC50 for virulence inhibition).
-
As a control, plate a serial dilution of the culture on non-selective LB agar to determine the total viable cell count.
-
Incubate plates at 37°C for 48-72 hours.
-
Count the number of colonies that grow on the selective plates.
-
Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.
Virulence Factor Expression Assay
Objective: To quantify the effect of this compound on the expression of specific virulence genes.
Materials:
-
Bacterial strain of interest
-
LB broth
-
This compound
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Grow the bacterial strain in LB broth with and without a range of this compound concentrations to mid-logarithmic phase.
-
Extract total RNA from the bacterial cultures.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target virulence genes (e.g., stx2, ler) and a housekeeping gene for normalization (e.g., rpoA).
-
Analyze the relative expression levels of the virulence genes in the presence and absence of this compound.
QseC Phosphorylation Assay
Objective: To directly measure the inhibitory effect of this compound on the autophosphorylation of the QseC sensor kinase.
Materials:
-
Purified recombinant QseC protein
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
This compound
-
[γ-32P]ATP
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Incubate purified QseC with or without this compound in the assay buffer for a defined period.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
Stop the reaction at various time points by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated QseC by autoradiography and quantify the band intensity to determine the extent of inhibition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro evolution of resistance.
Caption: Logical relationship of this compound action and potential resistance.
References
- 1. In vitro adaptive evolution experiment. [bio-protocol.org]
- 2. Structure of the Cytoplasmic Segment of Histidine Kinase Receptor QseC, a Key Player in Bacterial Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QseC Inhibitors as an Antivirulence Approach for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of LED209: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of the QseC kinase inhibitor, LED209, is crucial for maintaining a safe laboratory environment. This guide offers a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, adherence to general best practices for chemical waste management, based on its chemical class (sulfonamide), is imperative.
It is critical to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.[1] The primary responsibility for the safe handling and disposal of infectious and chemical waste resides with the generator of the waste.[2]
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of the potential hazards associated with this class of compounds. An SDS for a similar sulfonamide compound indicates the following potential hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, suspected of damaging fertility or the unborn child, and harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and protective eyewear.[3]
-
For handling larger quantities or creating solutions, work in a well-ventilated area or under a chemical fume hood.[4]
Spill Procedures:
-
In case of a spill, avoid breathing dust.
-
Cover the spill with an absorbent material, such as paper towels, and decontaminate the area.[5]
-
Place all contaminated materials into a resealable bag, label it with the chemical name and date, and manage it as hazardous waste.[6]
Step-by-Step Disposal Protocol for this compound
The following steps outline a standard approach to managing the disposal of research-grade compounds like this compound.
1. Waste Identification and Classification:
-
Characterize the waste. This compound is a benzenesulfonamide compound.[2][7] Waste may exist in pure solid form, in solution, or as contaminated labware (e.g., pipette tips, tubes, flasks).
-
Classify the waste as chemical hazardous waste according to your institution's guidelines.[1][6]
2. Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1]
-
Incompatible chemicals can react dangerously, and proper segregation ensures the correct disposal route.[1]
3. Containerization:
-
Use a designated, chemically compatible, and properly labeled hazardous waste container.[1] The container should be in good condition with a secure lid.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any known hazards.[1]
4. Storage:
-
Store the waste container in a designated and secure satellite accumulation area.[1]
-
This area should be well-ventilated and away from general laboratory traffic.[1]
5. Disposal Request:
-
Once the container is full or reaches its accumulation time limit, submit a waste pickup request to your institution's EHS department.[1]
-
Provide accurate information about the waste's composition and quantity to ensure safe and compliant disposal by trained professionals.[1]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste apply. The following table summarizes key quantitative considerations.
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 80% capacity to prevent spills and leaks. | [6] |
| Bleach Disinfection (for biohazardous component) | Add 10% bleach and allow a contact time of 30 minutes. | [6] |
| pH Neutralization (if applicable) | Adjust pH to between 6.0 and 9.0 before disposal if permitted by EHS. | General Lab Practice |
| Satellite Accumulation Time | Varies by jurisdiction and institution; consult your EHS for specific time limits. | [1] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound. The disposal procedure is a standard laboratory practice governed by institutional and regulatory guidelines for chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
This comprehensive guide, based on established best practices for laboratory chemical waste management, provides the necessary information for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institutional EHS for specific guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 3. nems.nih.gov [nems.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. latrobe.edu.au [latrobe.edu.au]
- 6. risk.byu.edu [risk.byu.edu]
- 7. This compound - Biochemicals - CAT N°: 16844 [bertin-bioreagent.com]
Personal protective equipment for handling LED209
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for LED209, a promising antivirulence agent. This compound, chemically known as N-phenyl-4-(3-phenylthioureido)benzenesulfonamide, is a bacterial catecholamine receptor antagonist that functions by inhibiting the QseC sensor kinase in various Gram-negative pathogens.[1][2] While research indicates it has desirable pharmacokinetic properties and low toxicity in vitro and in vivo, adherence to proper laboratory safety protocols is paramount.[1]
Immediate Safety and Handling Protocols
While a comprehensive Safety Data Sheet (SDS) from Cayman Chemical suggests that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care.[3] Potential health effects, though not fully elucidated, may include anemia, coughing, central nervous system depression, and other symptoms with prolonged or significant exposure.[3]
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust is generated or ventilation is poor. | To prevent inhalation of fine particles. |
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust when handling the solid form of this compound.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Wash the affected area with soap and water.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] |
Operational Plans: Experimental Protocol
The following is a generalized protocol for an in vitro bacterial motility (swimming) assay to assess the effect of this compound on a bacterial strain. This protocol is based on methodologies described in published research.[1]
Objective: To determine the effect of this compound on the swimming motility of a bacterial pathogen.
Materials:
-
Bacterial strain of interest (e.g., Vibrio parahaemolyticus)
-
Tryptic Soy Broth (TSB) with appropriate salinity (e.g., 3% NaCl)
-
Tryptic Soy Agar (TSA) with a low agar concentration (e.g., 0.3%)
-
This compound stock solution (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Petri dishes
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the bacterial strain into TSB.
-
Incubate overnight at the optimal growth temperature with shaking.
-
The following day, dilute the overnight culture in fresh TSB to a specific optical density (e.g., OD600 of 0.1).
-
-
Prepare Motility Plates:
-
Prepare TSA medium with 0.3% agar.
-
Autoclave and cool to approximately 50°C.
-
Add this compound to the molten agar at desired final concentrations (e.g., 5 pM, 5 nM, 50 nM).[1]
-
For the control plate, add an equivalent volume of DMSO.
-
Pour the agar into petri dishes and allow them to solidify.
-
-
Inoculate Plates:
-
Carefully pipette a small volume (e.g., 2 µL) of the prepared bacterial inoculum into the center of each agar plate.
-
Allow the inoculum to be absorbed by the agar.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the bacterial strain for a specified period (e.g., 18 hours).[1]
-
-
Data Analysis:
-
Measure the diameter of the circular zone of bacterial migration (motility halo) from the point of inoculation.
-
Compare the diameters of the motility halos on the this compound-containing plates to the control plate. A smaller diameter indicates inhibition of motility.
-
Perform the experiment in triplicate for statistical analysis.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the potential for promoting antimicrobial resistance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound (solid) | Collect in a clearly labeled hazardous waste container. |
| This compound Stock Solutions | Collect in a designated, sealed, and labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Contaminated Liquid Media | Treat as chemical waste. Do not pour down the drain. Collect in a labeled hazardous waste container. |
General Disposal Guidelines:
-
Do not dispose of this compound or its solutions down the drain.[4][5]
-
All waste containing this compound should be treated as chemical waste and handled according to your institution's Environmental Health and Safety (EHS) guidelines.[4]
-
Arrange for professional disposal of hazardous waste through a licensed contractor. Incineration is a common method for the destruction of pharmaceutical and chemical waste.[4]
Mode of Action: Inhibition of the QseC Signaling Pathway
Caption: Mechanism of this compound action on the QseC signaling pathway.
References
- 1. Frontiers | QseC Inhibition as a Novel Antivirulence Strategy for the Prevention of Acute Hepatopancreatic Necrosis Disease (AHPND)-Causing Vibrio parahaemolyticus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
